KB02-Slf
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBKEQXKMMRPL-WVILEFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65ClN4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of KB02-Slf: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB02-Slf is a heterobifunctional molecule at the forefront of targeted protein degradation, operating as a PROTAC (Proteolysis Targeting Chimera). Specifically, it functions as a molecular glue to induce the degradation of the nuclear protein FKBP12. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing the signaling pathways involved, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. Its mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound is composed of two key moieties joined by a linker: a ligand for the target protein, FKBP12 (a synthetic ligand, SLF), and a reactive electrophilic group (KB02) that covalently binds to the E3 ubiquitin ligase DCAF16. By simultaneously binding to both nuclear FKBP12 and DCAF16, this compound induces the formation of a ternary complex.[1][2]
-
Covalent Modification of DCAF16: A crucial feature of this compound is its ability to form a covalent bond with DCAF16.[3][4] This covalent modification is mediated by the electrophilic alpha-chloroacetamide group on the KB02 moiety, which reacts with cysteine residues on DCAF16.[3][5] This irreversible binding enhances the durability of the degradation effect.[3]
-
Polyubiquitination of FKBP12: The formation of the ternary complex brings FKBP12 into close proximity with the DCAF16 E3 ligase. DCAF16, as part of a Cullin-RING E3 ubiquitin ligase (CRL) complex, then facilitates the transfer of ubiquitin molecules to the FKBP12 protein.[3][6] This results in the formation of a polyubiquitin chain on FKBP12, which acts as a signal for degradation.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.[3][6] This process leads to a selective reduction in the levels of nuclear FKBP12.[1][2]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The efficacy of this compound has been characterized by several key quantitative parameters, which are summarized in the tables below.
| Parameter | Value | Cell Lines | Reference(s) |
| Effective Concentration | ~0.5 - 5 µM | HEK293T, MDA-MB-231 | [1][2] |
| Duration of Action | Sustained from 4 to 72 hours | HEK293T | [1][2] |
| DCAF16 Engagement | ~10% fractional engagement | HEK293T | [2] |
Table 1: In Vitro Efficacy of this compound.
| Compound/Condition | Effect on Nuclear FKBP12 Degradation | Reference(s) |
| This compound | Induces degradation | [3][4] |
| C-KB02-Slf (non-electrophilic control) | No degradation | [3] |
| This compound + MG132 (Proteasome Inhibitor) | Degradation blocked | [3][6] |
| This compound + MLN4924 (Neddylation Inhibitor) | Degradation blocked | [3][6] |
| DCAF16 Knockdown/Knockout | Degradation abolished | [3] |
Table 2: Key Control Experiments Demonstrating Mechanism of Action.
Detailed Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The detailed methodologies for these experiments are provided below.
Cell Culture
-
HEK293T and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate culture vessels and allowed to adhere overnight.
Western Blotting for FKBP12 Degradation
-
Cell Lysis: After treatment with this compound or control compounds for the indicated times and concentrations, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against FKBP12 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Nuclear Localization
-
Cell Seeding and Treatment: Cells were grown on glass coverslips and treated with this compound or DMSO.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes. The cells were then incubated with a primary antibody against FKBP12, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: The coverslips were mounted on glass slides and imaged using a fluorescence microscope.
In Vivo Polyubiquitination Assay
-
Transfection and Treatment: HEK293T cells were co-transfected with plasmids encoding for HA-tagged ubiquitin and FLAG-tagged FKBP12. After 24 hours, cells were treated with this compound and the proteasome inhibitor MG132 for 2-4 hours.
-
Immunoprecipitation: Cell lysates were subjected to immunoprecipitation using an anti-FLAG antibody to pull down FKBP12.
-
Western Blotting: The immunoprecipitated samples were then analyzed by western blotting using an anti-HA antibody to detect polyubiquitinated FKBP12.
Affinity Enrichment-Mass Spectrometry for DCAF16 Identification
-
Cell Treatment and Lysis: HEK293T cells expressing FLAG-tagged nuclear FKBP12 were treated with either DMSO or this compound. Cells were then lysed under non-denaturing conditions.
-
Affinity Enrichment: The cell lysates were incubated with anti-FLAG antibody-conjugated beads to enrich for FKBP12 and its interacting proteins.
-
Mass Spectrometry: The enriched protein complexes were eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify proteins that were specifically enriched in the this compound-treated samples compared to the DMSO control.
The following diagram outlines the experimental workflow for identifying DCAF16 as the E3 ligase recruited by this compound.
shRNA Knockdown for DCAF16 Validation
-
shRNA Transduction: HEK293T cells were transduced with lentiviral particles carrying short hairpin RNAs (shRNAs) targeting DCAF16 or a non-targeting control (e.g., shLuc).
-
Selection and Validation: Transduced cells were selected, and the knockdown of DCAF16 was confirmed by western blotting.
-
This compound Treatment and Analysis: The DCAF16-knockdown and control cells were treated with this compound, and the levels of nuclear FKBP12 were assessed by western blotting to determine if the degradation was dependent on DCAF16 expression.
Conclusion
This compound is a potent and specific degrader of nuclear FKBP12. Its mechanism of action is well-defined and relies on the formation of a ternary complex with FKBP12 and the E3 ligase DCAF16, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein. The covalent nature of its interaction with DCAF16 contributes to a durable and efficient degradation process. The experimental methodologies outlined in this guide provide a robust framework for the characterization of such targeted protein degraders, which hold significant promise for the development of novel therapeutics.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. horizondiscovery.com [horizondiscovery.com]
An In-depth Technical Guide to the Covalent Modification of DCAF16 by KB02-Slf
This technical guide provides a comprehensive overview of the mechanism, supporting data, and experimental protocols related to the covalent modification of D-box and WD repeat domain containing 16 (DCAF16), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, by the electrophilic Proteolysis Targeting Chimera (PROTAC), KB02-Slf. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation.
Executive Summary
The emergence of targeted protein degradation (TPD) as a therapeutic modality has spurred the discovery of novel E3 ligases that can be harnessed for this purpose.[1][2][3][4] this compound is a heterobifunctional degrader that promotes the degradation of nuclear-localized proteins.[1][3][5] It operates through a unique mechanism involving the covalent modification of DCAF16, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] This guide details the formation of the covalent adduct, the subsequent recruitment of the target protein, and the resulting proteasomal degradation. We present quantitative data, detailed experimental methodologies, and visual diagrams to fully elucidate this process.
Mechanism of Action: A Covalent Approach to Degradation
This compound is an electrophilic PROTAC composed of three key parts: a ligand for the FK506 binding protein 12 (FKBP12), known as SLF; a linker; and a cysteine-reactive electrophile, KB02, which contains an alpha-chloroacetamide warhead.[1][5] Unlike conventional PROTACs that form a transient ternary complex through non-covalent interactions, this compound establishes a stable, covalent bond with its recruited E3 ligase, DCAF16.[1]
The mechanism proceeds as follows:
-
Covalent Modification of DCAF16: The electrophilic KB02 moiety of this compound reacts with specific cysteine residues on DCAF16, forming a stable covalent adduct.[1] This effectively creates a "neo-E3 ligase" with the ability to recognize a new substrate.
-
Ternary Complex Formation: The SLF portion of the now DCAF16-bound this compound recruits the target protein, in this case, a nuclear-localized version of FKBP12 (FKBP12_NLS).[1][6] This results in a ternary complex comprising the DCAF16-KB02-Slf covalent adduct and the non-covalently bound FKBP12_NLS.[1][5]
-
Ubiquitination and Degradation: The formation of this complex brings the target protein into close proximity with the CUL4-DDB1 E3 ligase machinery associated with DCAF16.[1][7] This leads to the polyubiquitination of FKBP12_NLS, marking it for recognition and degradation by the 26S proteasome.[1][8][9]
A key finding is that only a sub-stoichiometric or modest fractional engagement of DCAF16 (~10-40%) is required to induce potent degradation of the target protein.[1][2][10] This suggests that the covalent modification allows the PROTAC-E3 ligase adduct to act catalytically, minimizing the potential for disrupting the endogenous functions of DCAF16.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and related compounds.
Table 1: Fractional Engagement of DCAF16
| Compound | Target Protein | DCAF16 Fractional Engagement | Cell Line | Method |
| This compound | FKBP12_NLS | ~10% | HEK293T | Competitive ABPP |
| KB02-JQ1 | BRD4 | ~40% | HEK293T | Competitive ABPP |
This data demonstrates that significant protein degradation can be achieved with low fractional engagement of the E3 ligase.[1]
Table 2: Concentration-Dependent Degradation of Nuclear FKBP12
| Compound | Concentration | Duration | % Degradation of FLAG-FKBP12_NLS | Cell Line |
| This compound | ~0.5-5 µM | 24 h | Substantial | HEK293T |
| C-KB02-Slf (non-electrophilic control) | 2 µM | 8 or 24 h | No significant degradation | HEK293T |
Degradation is dependent on the electrophilic nature of the KB02 moiety. A parabolic concentration-dependence, or "hook effect," is observed, which is characteristic of PROTACs.[1][5][9]
Table 3: Affinity Enrichment of DCAF16 with FKBP12_NLS
| Protein | SILAC Ratio (this compound/DMSO) | Enrichment Factor | Cell Line |
| DCAF16 | >5 | Substantial | HEK293T |
| DTL | >5 | Substantial | HEK293T |
This data, from affinity enrichment mass spectrometry, identifies DCAF16 as a key protein that associates with the target (FKBP12_NLS) in a this compound-dependent manner.[1][5][8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Culture and Western Blotting
-
Cell Lines: HEK293T and MDA-MB-231 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[1][6]
-
Transfection: Cells were transfected with plasmids encoding tagged proteins (e.g., FLAG-FKBP12_NLS, HA-DCAF16) using standard transfection reagents.[1][5]
-
Compound Treatment: Cells were treated with specified concentrations of this compound or control compounds for the indicated times.[1][11]
-
Lysis and Protein Analysis: Cells were lysed in RIPA buffer. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., anti-FLAG, anti-HA, anti-DCAF16, anti-Vinculin) followed by HRP-conjugated secondary antibodies. Blots were visualized using chemiluminescence.[1][5]
Co-Immunoprecipitation (Co-IP)
-
Procedure: HEK293T cells co-transfected with FLAG-FKBP12_NLS and HA-DCAF16 were treated with this compound (e.g., 0.4 or 2 µM) and the proteasome inhibitor MG132 (10 µM) for 2 hours.[1][6]
-
Immunoprecipitation: Cell lysates were incubated with anti-FLAG antibody overnight, followed by incubation with protein A/G magnetic beads.
-
Washing and Elution: The beads were washed extensively, and bound proteins were eluted.
-
Analysis: Eluted proteins were analyzed by Western blotting to detect co-immunoprecipitated proteins (e.g., HA-DCAF16, DDB1).[1][5] This method confirmed that the higher molecular weight (HMW), covalently modified form of DCAF16 is the species that interacts with the target protein.[1][6]
Affinity Enrichment Mass Spectrometry
-
SILAC Labeling: HEK293T cells stably expressing FLAG-FKBP12_NLS were cultured in "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) or "light" (normal isotopes) SILAC media.[1][6]
-
Treatment and Lysis: "Heavy"-labeled cells were treated with this compound (e.g., 10 µM) and "light"-labeled cells with DMSO for 2 hours in the presence of MG132.[6][8]
-
Immunoprecipitation and Digestion: Lysates from heavy and light populations were mixed, and FLAG-FKBP12_NLS and its associated proteins were immunoprecipitated using anti-FLAG beads. The enriched proteins were digested with trypsin.[6]
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of heavy to light peptides for each identified protein was quantified to determine which proteins were selectively enriched in the presence of this compound.[1][6]
Identification of Covalent Modification Site
-
Probe Synthesis: A modified version of the probe, KB02-PEG0-SLF, was used to facilitate mass spectrometry analysis.[1]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) analysis was performed on tryptic digests of DCAF16 that had been treated with the probe.[1][12]
-
Site Identification: The analysis of the resulting spectra identified a DCAF16 peptide spanning amino acids 168-184 as being modified. Further fragmentation data pointed to the modification occurring on one or more of the cysteine residues within this peptide: C177, C178, and/or C179.[1][12][13][14] Site-directed mutagenesis studies further supported the critical role of C177 and C179 in the this compound-induced degradation of FKBP12_NLS.[1][5]
Visualizations
Signaling and Experimental Diagrams
References
- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of DCAF16 Binders for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00681J [pubs.rsc.org]
- 14. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
KB02-Slf: An Electrophilic PROTAC for Chemical Proteomics and E3 Ligase Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary strategy in chemical biology and drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition.[1][2] This is achieved through heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. While this technology has advanced rapidly, the number of E3 ligases that have been successfully hijacked for targeted protein degradation remains limited.[2]
Electrophilic PROTACs are an emerging class of degraders that covalently bind to E3 ligases, offering potential advantages in durability and the ability to engage novel ligases.[1][3] This guide focuses on KB02-Slf, a pioneering electrophilic PROTAC that has been instrumental in identifying and engaging a previously poorly characterized E3 ligase substrate receptor, DCAF16.[1][3][4] By leveraging a broadly reactive cysteine-directed electrophile (KB02) coupled to a ligand for the protein FKBP12 (SLF), researchers have developed a powerful chemical tool to expand the landscape of usable E3 ligases for nuclear protein degradation.[2][3][5]
Core Mechanism of this compound
This compound is a heterobifunctional molecule composed of three key parts:
-
A "scout" fragment (KB02): An electrophilic chloroacetamide warhead designed to covalently react with cysteine residues on proteins.[3]
-
A linker: A polyethylene glycol (PEG) chain connecting the two active ends.[6]
-
A target ligand (SLF): A high-affinity synthetic ligand for the FKBP12 protein.[3]
The mechanism of action involves this compound forming a ternary complex between the target protein (FKBP12) and an E3 ligase. Specifically, the SLF moiety binds to FKBP12, while the KB02 electrophile covalently modifies a cysteine residue on DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity triggers the polyubiquitination of FKBP12, marking it for degradation by the 26S proteasome. A key finding is that this compound selectively promotes the degradation of nuclear-localized FKBP12 (FKBP12_NLS), demonstrating the potential for subcellular-specific protein degradation.[3][7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Ternary Complex Formation with KB02-Slf
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of KB02-Slf, an electrophilic proteolysis-targeting chimera (PROTAC). This compound facilitates the degradation of the nuclear protein FKBP12 by inducing the formation of a ternary complex with the E3 ubiquitin ligase substrate receptor DCAF16. This document details the components of this ternary complex, the associated signaling pathway, quantitative data related to its formation and activity, and detailed protocols for key experimental procedures used to investigate this system. The information presented is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, chemical biology, and drug discovery.
Introduction to this compound and Ternary Complex Formation
This compound is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI).[1][2] It is classified as an electrophilic PROTAC due to its mechanism of action, which involves a covalent interaction with its target E3 ligase.[3] The molecule consists of three key components:
-
A ligand for the protein of interest: this compound contains a synthetic ligand for FKBP12 (FK506 binding protein 12), a well-characterized prolyl isomerase. The specific construct studied often includes a nuclear localization sequence (NLS), denoted as FKBP12_NLS, to direct the protein to the nucleus.
-
A ligand for an E3 ubiquitin ligase: this compound incorporates an electrophilic "scout" fragment, KB02, which covalently binds to the DDB1 and CUL4 associated factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[4]
-
A linker: These two ligands are connected by a chemical linker, which is optimized for length and composition to facilitate the simultaneous binding of both proteins.
The fundamental mechanism of action of this compound is the formation of a transient ternary complex comprising this compound, FKBP12_NLS, and DCAF16.[3] This proximity, induced by the PROTAC, allows the E3 ligase complex to polyubiquitinate FKBP12_NLS, marking it for degradation by the 26S proteasome. A key feature of this compound is its covalent engagement with DCAF16, which can contribute to a durable biological effect.[1][2]
Signaling Pathway
The signaling pathway initiated by this compound culminates in the targeted degradation of nuclear FKBP12. The process can be summarized in the following steps:
-
Covalent Engagement of DCAF16: The electrophilic KB02 moiety of this compound forms a covalent bond with a cysteine residue within the DCAF16 protein. This interaction recruits the CUL4-DDB1 E3 ligase complex.
-
Recruitment of FKBP12_NLS: The SLF portion of this compound non-covalently binds to the nuclear-localized FKBP12 protein.
-
Ternary Complex Formation: The dual binding of this compound to both DCAF16 and FKBP12_NLS brings the E3 ligase and the target protein into close proximity, forming a key ternary complex.
-
Polyubiquitination: Within the ternary complex, the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12_NLS. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated FKBP12_NLS is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. This compound is then released and can engage in further catalytic cycles of degradation.
Quantitative Data
The formation and efficacy of the this compound-induced ternary complex can be characterized by various quantitative parameters. Below are tables summarizing key data, including both cellular degradation potency and representative biophysical parameters for ternary complex analysis.
Table 1: Cellular Activity of this compound
| Parameter | Value | Cell Line | Comments |
| Degradation Concentration | ~0.5–5 µM | HEK293T | Concentration range for substantial degradation of FKBP12_NLS.[2] |
| DCAF16 Engagement | ~10-40% | HEK293T | Fractional engagement of DCAF16 required for protein degradation.[5] |
| Cytotoxicity (IC50) | 14 ± 1.1 µM | HEK293T | Cytotoxicity observed at concentrations higher than those required for degradation. |
Table 2: Representative Biophysical Parameters for Ternary Complex Formation (Illustrative)
| Parameter | Description | Representative Value | Technique |
| KD (PROTAC to POI) | Binding affinity of the PROTAC to the protein of interest. | 100 nM | SPR / ITC |
| KD (PROTAC to E3 Ligase) | Binding affinity of the PROTAC to the E3 ligase. | 500 nM | SPR / ITC |
| KD (Ternary Complex) | Overall binding affinity of the ternary complex. | 20 nM | SPR / ITC |
| kon (Ternary Complex) | Association rate constant of the ternary complex. | 1 x 105 M-1s-1 | SPR |
| koff (Ternary Complex) | Dissociation rate constant of the ternary complex. | 2 x 10-3 s-1 | SPR |
| Cooperativity (α) | Factor indicating the influence of binary binding on ternary complex formation (α > 1 is positive cooperativity). | 5 | Calculated from KD values |
Experimental Protocols
Investigating the this compound ternary complex involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between DCAF16 and FKBP12_NLS in cells.
Materials:
-
HEK293T cells co-transfected with plasmids for FLAG-tagged FKBP12_NLS and HA-tagged DCAF16.
-
This compound and DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132).
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-FLAG antibody (for immunoprecipitation).
-
Anti-HA and anti-FLAG antibodies (for Western blotting).
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine buffer).
Procedure:
-
Cell Culture and Treatment: Plate the transfected HEK293T cells and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 5 µM) or DMSO for a specified time (e.g., 4-8 hours). Co-treat with a proteasome inhibitor like MG132 (e.g., 10 µM) to prevent the degradation of the target protein and stabilize the complex.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-FLAG antibody and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at room temperature.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with anti-HA and anti-FLAG antibodies to detect the presence of DCAF16 and FKBP12_NLS, respectively. A band for HA-DCAF16 in the this compound-treated sample, but not in the DMSO control, indicates the formation of the ternary complex.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in FKBP12_NLS protein levels following treatment with this compound.
Materials:
-
HEK293T cells expressing FLAG-FKBP12_NLS.
-
This compound and DMSO.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-FLAG and an antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with a concentration range of this compound or DMSO for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-FLAG and anti-loading control) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for FLAG-FKBP12_NLS and the loading control. Normalize the FKBP12_NLS signal to the loading control to determine the relative protein degradation.
SILAC Proteomics for Target Identification
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to identify proteins that interact with FKBP12_NLS in a this compound-dependent manner.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
The Emergence of Covalent Molecular Glues: A Technical Deep Dive into KB02-Slf
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the development of covalent molecular glues represents a significant leap forward. This whitepaper provides a detailed technical guide on KB02-Slf, a pioneering PROTAC (Proteolysis Targeting Chimera)-based molecular glue that induces the degradation of nuclear FKBP12. By covalently engaging the E3 ligase DCAF16, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of its target protein. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of this compound's mechanism, quantitative data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand for the FK506 binding protein 12 (FKBP12), known as SLF, linked to a cysteine-reactive electrophilic fragment, KB02.[1] Unlike traditional PROTACs that rely on reversible binding to both the target protein and an E3 ligase, this compound forms a covalent bond with the DCAF16 E3 ligase.[1][2] This irreversible interaction enhances the durability of the induced protein degradation.[1][2] The SLF moiety of this compound binds to FKBP12, and the KB02 moiety covalently modifies DCAF16.[1][2] This tripartite association between this compound, FKBP12, and DCAF16 results in the polyubiquitination of FKBP12, marking it for degradation by the proteasome.[3][4] A key feature of this system is its selectivity for nuclear-localized FKBP12, as DCAF16 is a nuclear protein.[1][3]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been characterized by its concentration-dependent degradation of nuclear FKBP12. The following table summarizes the key quantitative data from studies in HEK293T cells.
| Parameter | Value | Cell Line | Duration | Notes |
| Effective Concentration for FKBP12_NLS Degradation | ~0.5 - 5 µM | HEK293T | 24 hours | Activity shows variation at higher concentrations.[1][2] |
| Sustained Degradation of Nuclear FKBP12 | 2 µM | HEK293T | 4 - 72 hours | Demonstrates a prolonged reduction in nuclear FKBP12 levels.[1][2] |
| Inhibition of Degradation by MG132 | 1 µM this compound + 10 µM MG132 | HEK293T | 8 hours | The proteasome inhibitor MG132 blocks this compound-mediated degradation.[3][5] |
| Inhibition of Degradation by MLN4924 | 1 µM this compound + 0.2 µM MLN4924 | HEK293T | 8 hours | The neddylation inhibitor MLN4924 prevents the degradation, confirming CRL involvement.[3][5] |
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by this compound leading to the degradation of nuclear FKBP12 is a prime example of induced proximity. The following diagram illustrates this process.
Experimental Methodologies
The following sections detail the key experimental protocols used to characterize the function of this compound.
Cell Culture and Transfection
HEK293T and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] For stable expression of FLAG-tagged FKBP12 constructs (cytosolic or with a nuclear localization sequence, NLS), cells were transfected using Lipofectamine 2000 and selected with the appropriate antibiotic.[4] For ubiquitination assays, cells were transiently transfected with HA-Ubiquitin.[3][5]
Western Blotting for Protein Degradation
To assess protein degradation, cells were treated with this compound at the indicated concentrations and for various durations.[3][6] Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against FLAG and a loading control (e.g., GAPDH or Vinculin).[6] Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection via chemiluminescence.[6]
Co-Immunoprecipitation for Ternary Complex Formation
To confirm the formation of the DCAF16-KB02-Slf-FKBP12_NLS ternary complex, HEK293T cells expressing HA-DCAF16 and FLAG-FKBP12_NLS were treated with this compound and the proteasome inhibitor MG132.[3] Cells were lysed in a non-denaturing buffer, and the lysate was incubated with anti-FLAG antibody-conjugated beads.[3] After washing, the immunoprecipitated proteins were eluted and analyzed by Western blotting using antibodies against HA and FLAG.[3]
Ubiquitination Assay
HEK293T cells stably expressing FLAG-FKBP12_NLS were transiently transfected with HA-Ubiquitin.[3][5] The cells were then treated with DMSO or this compound in the presence of MG132 for 2 hours.[3][5] Following lysis, FLAG-FKBP12_NLS was immunoprecipitated using anti-FLAG beads. The ubiquitinated forms of FKBP12_NLS were detected by Western blotting with an anti-HA antibody.[3][5]
Experimental Workflow for Identifying E3 Ligase Involvement
The identification of DCAF16 as the E3 ligase recruited by this compound was a critical step. The following diagram outlines the proteomic and genetic workflow used.
Conclusion
This compound stands as a significant advancement in the field of targeted protein degradation, showcasing the potential of covalent molecular glues. Its ability to covalently modify the E3 ligase DCAF16 to induce the degradation of nuclear FKBP12 provides a durable and specific mechanism of action. The data and protocols presented in this whitepaper offer a comprehensive technical guide for researchers seeking to understand and apply this innovative technology. The continued exploration of covalent molecular glues like this compound holds great promise for the development of novel therapeutics targeting previously intractable proteins.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Nuclear Selectivity of KB02-Slf: A Technical Guide to a Novel FKBP12 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the remarkable selectivity of KB02-Slf for nuclear FKBP12. This compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) that acts as a molecular glue to induce the degradation of the FK506-binding protein 12 (FKBP12) specifically within the nuclear compartment. This document provides a comprehensive overview of its mechanism, quantitative data on its activity, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand for FKBP12 (a derivative of SLF) and an electrophilic "scout" fragment (KB02) that covalently modifies the E3 ubiquitin ligase DCAF16.[1][2] This covalent modification is crucial for its activity.[2] By simultaneously binding to FKBP12 and DCAF16, this compound induces the formation of a ternary complex, leading to the polyubiquitination of nuclear FKBP12 and its subsequent degradation by the proteasome.[2][3] A key feature of this system is that DCAF16 appears to exclusively support the degradation of nuclear proteins, thereby conferring the observed selectivity.[4]
Quantitative Data Summary
The selective degradation of nuclear FKBP12 by this compound has been demonstrated through a series of quantitative experiments. The following tables summarize the key findings from studies in HEK293T cells.
Table 1: Concentration-Dependent Degradation of Nuclear FKBP12 (FLAG-FKBP12_NLS)
| This compound Concentration (µM) | Relative FLAG-FKBP12_NLS Protein Level (24h treatment) |
| 0.2 | ~80% |
| 0.4 | ~60% |
| 0.8 | ~40% |
| 1.5 | ~20% |
| 5 | ~10% |
| Data are estimated from western blot quantifications presented in published literature.[2] |
Table 2: Time-Dependent Degradation of Nuclear FKBP12 (FLAG-FKBP12_NLS) with 2 µM this compound
| Treatment Time (hours) | Relative FLAG-FKBP12_NLS Protein Level |
| 4 | ~50% |
| 8 | ~30% |
| 24 | ~20% |
| 48 | ~15% |
| 72 | ~15% |
| Data are estimated from western blot quantifications presented in published literature.[1][2] |
Table 3: Selectivity of this compound for Nuclear vs. Cytosolic FKBP12
| Target Protein | Treatment (2 µM this compound, 8-24h) | Outcome |
| Nuclear FKBP12 (FLAG-FKBP12_NLS) | Yes | Substantial degradation |
| Cytosolic FKBP12 (FLAG-FKBP12) | Yes | No significant degradation |
| Observations are based on western blotting experiments.[2][5] |
Key Signaling and Experimental Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-mediated nuclear FKBP12 degradation.
References
Methodological & Application
Application Notes and Protocols for the Use of KB02-SLF in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB02-SLF is a potent and specific molecular glue degrader that induces the degradation of the nuclear pool of FK506-Binding Protein 12 (FKBP12). Functioning as a Proteolysis Targeting Chimera (PROTAC), this compound operates by covalently modifying the E3 ubiquitin ligase DCAF16, thereby redirecting its activity towards nuclear FKBP12, leading to its ubiquitination and subsequent proteasomal degradation. These application notes provide a comprehensive guide for the utilization of this compound in Human Embryonic Kidney 293T (HEK293T) cells, a commonly used cell line in biomedical research and drug discovery. The provided protocols and data will enable researchers to effectively employ this compound as a tool to study the biological functions of nuclear FKBP12 and to explore its potential as a therapeutic target.
FKBP12 is a ubiquitously expressed protein that plays significant roles in various cellular processes, including protein folding, immunosuppression, cell cycle regulation, and calcium signaling. By selectively degrading the nuclear population of FKBP12, this compound offers a unique opportunity to dissect the specific functions of this protein pool. Depletion of FKBP12 has been shown to impact cell cycle progression, with potential arrest in the G1 phase, and to modulate intracellular calcium release channels.
Data Presentation
The following table summarizes the quantitative data regarding the treatment of HEK293T cells with this compound.
| Parameter | Value | Cell Line | Source |
| Effective Concentration Range | 0.5 - 5 µM | HEK293T | [1] |
| Optimal Treatment Duration | 4 - 72 hours | HEK293T | [1] |
| Vehicle Control | DMSO | HEK293T | N/A |
| Observed Effect | Substantial reduction in nuclear FKBP12 | HEK293T | [1] |
Experimental Protocols
HEK293T Cell Culture
A foundational aspect of successful experimentation is the maintenance of healthy and actively proliferating HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-25 or T-75)
-
6-well or 96-well plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-25 or T-75 flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium, wash the cells once with PBS, and then add 1 mL of 0.25% Trypsin-EDTA to the flask.
-
Incubate at 37°C for 2-3 minutes until the cells detach.
-
Neutralize the trypsin by adding 4 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Treatment of HEK293T Cells with this compound
This protocol outlines the procedure for treating HEK293T cells with this compound to induce the degradation of nuclear FKBP12.
Materials:
-
HEK293T cells cultured as described in Protocol 1
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
Protocol:
-
The day before treatment, seed HEK293T cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium. This should result in approximately 50-60% confluency on the day of treatment.
-
On the day of treatment, prepare the desired concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.5 µM to 5 µM.
-
Prepare a vehicle control by adding the same volume of DMSO to complete culture medium as used for the highest concentration of this compound.
-
Aspirate the medium from the cells and replace it with 2 mL of the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, proceed with downstream analysis such as Western blotting or cell viability assays.
Western Blot Analysis of FKBP12 and DCAF16
Western blotting is a key technique to verify the degradation of FKBP12 and to assess the levels of the E3 ligase DCAF16.
Materials:
-
Treated and control HEK293T cells from Protocol 3
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-FKBP12 antibody (e.g., Biorbyt orb1338373, 1:200 - 1:1000 dilution)[2]
-
Anti-DCAF16 antibody (e.g., Novus Biologicals NBP2-82812, 1 µg/mL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against FKBP12 and DCAF16 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of FKBP12 degradation.
Cell Viability Assay (MTT Assay)
It is important to assess the effect of this compound treatment on the overall health and viability of the HEK293T cells.
Materials:
-
HEK293T cells
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed HEK293T cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) as described in Protocol 3.
-
After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced degradation of nuclear FKBP12.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying the effects of this compound in HEK293T cells.
References
Protocol for KB02-Slf Treatment in Cell Culture: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of KB02-Slf, a PROTAC-based nuclear FKBP12 degrader, in a cell culture setting.
Introduction to this compound
This compound is a heterobifunctional compound, specifically a PROTAC (Proteolysis Targeting Chimera), designed to induce the degradation of the nuclear form of the FK506-Binding Protein 12 (FKBP12). It functions as a molecular glue, covalently modifying the E3 ubiquitin ligase DCAF16.[1][2] This modification leads to the recruitment of the Cullin-RING ubiquitin ligase (CRL) complex to nuclear FKBP12, resulting in its polyubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation strategy offers a powerful tool for studying the roles of nuclear FKBP12 and for potential therapeutic development.[1]
Mechanism of Action
This compound operates through a specific signaling pathway to achieve targeted protein degradation. The key steps are as follows:
-
Cellular Entry: this compound, a small molecule, penetrates the cell and nuclear membranes.
-
Covalent Modification of DCAF16: Within the nucleus, the electrophilic KB02 moiety of the compound forms a covalent bond with a cysteine residue on the DCAF16 E3 ligase.[4]
-
Ternary Complex Formation: The SLF (Synthetic Ligand for FKBP) portion of this compound then binds to nuclear FKBP12, forming a ternary complex between DCAF16, this compound, and FKBP12.
-
Polyubiquitination: The DCAF16, now in proximity to FKBP12, acts as a substrate receptor for a Cullin-RING E3 ligase (CRL) complex. This complex catalyzes the attachment of multiple ubiquitin molecules to FKBP12.[3]
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome, leading to a reduction in the levels of nuclear FKBP12.
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of this compound for inducing nuclear FKBP12 degradation in various cell lines, as reported in the literature.
| Cell Line | Target Protein | Effective Concentration Range | Treatment Duration | Outcome | Reference |
| HEK293T | Nuclear FKBP12 | ~0.5–5 µM | 4-72 hours | Substantial reduction in nuclear FKBP12.[1][2] | [1][2] |
| MDA-MB-231 | Nuclear FKBP12 | Not specified, but effective | Not specified, but effective | Degradation of nuclear FKBP12 observed. | |
| HEK293T | Cytosolic FKBP12 | 2 µM | 8 or 24 hours | No alteration in cytosolic FKBP12 levels. | |
| HEK293T | Nuclear FKBP12 | > 10 µM | Not specified | Evidence of cytotoxicity. |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol outlines the basic steps for treating cultured cells with this compound to induce the degradation of nuclear FKBP12.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium
-
Cultured cells (e.g., HEK293T, MDA-MB-231)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed confluency by the end of the experiment.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.
-
Prepare Working Solutions: On the day of treatment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 24, 48, or 72 hours).[2]
-
Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess FKBP12 protein levels (see Protocol 2).
Protocol 2: Western Blot Analysis of FKBP12 Degradation
This protocol describes how to assess the degradation of FKBP12 via Western blotting following this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FKBP12 and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against FKBP12 and the loading control antibody, typically overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for FKBP12 and the loading control. Normalize the FKBP12 signal to the loading control to determine the relative reduction in protein levels.
Protocol 3: Cell Viability Assessment (CCK-8 Assay)
This protocol is for assessing the effect of this compound on cell viability. The CCK-8 assay is a colorimetric assay for the determination of the number of viable cells.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Treatment: Following Protocol 1, seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control.
-
Add CCK-8 Reagent: At the end of the treatment period, add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[5][6]
-
Incubation: Incubate the plate for 1-4 hours in the cell culture incubator. The incubation time will depend on the cell type and density.[5][6]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[5][6]
-
Data Analysis: Subtract the absorbance of blank wells (medium and CCK-8 only) from all other readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 4: Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This protocol describes the detection of apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 1. After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. ptglab.com [ptglab.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application of KB02-S Enantiomer in Studying Nuclear Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A key aspect of PROTAC design and function is stereochemistry, as the three-dimensional arrangement of atoms can profoundly influence biological activity.
This document focuses on the application of the KB02-S enantiomer (KB02-SLF), an electrophilic PROTAC, in the study of nuclear protein degradation. This compound operates by covalently engaging the E3 ubiquitin ligase DCAF16 to induce the degradation of nuclear-localized proteins. Specifically, it has been shown to effectively degrade FKBP12 when this protein is localized to the nucleus.
While the "S" designation in this compound denotes a specific stereoisomer, publicly available research primarily focuses on this active enantiomer and contrasts its activity with a non-electrophilic control compound, C-KB02-SLF, rather than its corresponding (R)-enantiomer. This comparison with the inactive control effectively demonstrates the crucial role of the electrophilic warhead in the molecule's mechanism of action. These application notes will, therefore, detail the use of this compound and its control to investigate the degradation of nuclear proteins.
Principle of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand for the target protein (in this case, SLF for FKBP12), a linker, and an electrophilic moiety (based on the KB02 fragment) that covalently binds to the E3 ligase DCAF16. This interaction induces the formation of a ternary complex between the target protein (nuclear FKBP12), this compound, and the DCAF16 E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The degradation is specific to nuclear-localized target proteins because DCAF16 is a nuclear protein.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Concentration-Dependent Degradation of Nuclear FKBP12 by this compound
| Concentration of this compound (µM) | Relative FKBP12 Protein Content (%) |
| 0 (DMSO) | 100 |
| 0.2 | ~80 |
| 0.5 | ~60 |
| 1.0 | ~40 |
| 2.0 | ~20 |
| 5.0 | <10 |
Data is representative of experiments conducted in HEK293 cells stably expressing nuclear-localized FLAG-FKBP12, treated for 8 hours. Protein content is quantified from Western blots and normalized to DMSO-treated controls.
Table 2: Time-Dependent Degradation of Nuclear FKBP12 by this compound (2 µM)
| Treatment Time (hours) | Relative FKBP12 Protein Content (%) |
| 0 | 100 |
| 2 | ~75 |
| 4 | ~50 |
| 8 | ~20 |
| 24 | <10 |
Data is representative of experiments in HEK293T cells expressing nuclear FLAG-FKBP12. Protein levels are quantified from Western blots and normalized to time 0.
Table 3: Comparison of this compound and the Non-Electrophilic Control C-KB02-SLF
| Compound (2 µM) | Treatment Time (hours) | Relative FKBP12 Protein Content (%) |
| This compound | 8 | ~20 |
| C-KB02-SLF | 8 | ~100 |
| This compound | 24 | <10 |
| C-KB02-SLF | 24 | ~100 |
This table highlights the necessity of the electrophilic moiety for degradation activity. C-KB02-SLF, which lacks the reactive group, does not induce degradation of nuclear FKBP12.
Mandatory Visualization
Caption: Mechanism of this compound-mediated nuclear protein degradation.
Caption: Workflow for assessing protein degradation by Western blot.
Experimental Protocols
Protocol 1: Assessment of Nuclear Protein Degradation by Western Blotting
This protocol details the steps to quantify the degradation of a nuclear target protein, such as FLAG-tagged FKBP12 with a nuclear localization signal (NLS), in response to treatment with this compound.
Materials:
-
HEK293T cells stably expressing the nuclear protein of interest (e.g., FLAG-FKBP12_NLS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and C-KB02-SLF (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLAG, anti-Lamin B1 as a nuclear loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
For concentration-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for a fixed time (e.g., 8 or 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 2 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include controls: DMSO vehicle and the non-electrophilic control C-KB02-SLF at the same concentrations.
-
(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-FLAG) and a nuclear loading control (e.g., anti-Lamin B1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation
This protocol is to determine if this compound induces the polyubiquitination of the nuclear target protein.
Materials:
-
HEK293T cells co-transfected with FLAG-tagged nuclear protein of interest and HA-tagged Ubiquitin
-
This compound, C-KB02-SLF, and DMSO
-
MG132
-
Lysis buffer (e.g., Triton-based buffer with protease and deubiquitinase inhibitors like NEM)
-
Anti-FLAG antibody or beads for immunoprecipitation
-
Protein A/G beads (if using antibody)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies (anti-HA for ubiquitin, anti-FLAG for target protein)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids encoding the FLAG-tagged nuclear protein and HA-tagged ubiquitin.
-
After 24 hours, treat the cells with DMSO, this compound (e.g., 5 µM), or C-KB02-SLF (5 µM) in the presence of MG132 (10 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with anti-FLAG antibody-conjugated beads (or anti-FLAG antibody followed by Protein A/G beads) overnight at 4°C with gentle rotation to pull down the target protein.
-
-
Washing:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe one membrane with an anti-HA antibody to detect polyubiquitinated target protein (which will appear as a high molecular weight smear).
-
Probe another membrane with an anti-FLAG antibody to confirm the successful immunoprecipitation of the target protein.
-
Conclusion
The electrophilic PROTAC this compound is a valuable tool for studying the targeted degradation of nuclear proteins. Its mechanism, which relies on the covalent engagement of the E3 ligase DCAF16, provides a clear example of event-driven pharmacology. The use of the non-electrophilic control, C-KB02-SLF, is essential for demonstrating the specific covalent mechanism of action. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of this compound and similar molecules in inducing the degradation of nuclear proteins of interest. These studies are crucial for the advancement of targeted protein degradation as a therapeutic modality.
Application Note: Western Blot Analysis of KB02-Slf-Induced FKBP12 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing small molecules to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[1][2][3].
KB02-Slf is a novel PROTAC-based degrader that specifically targets the FK506-Binding Protein 12 (FKBP12) for degradation[4]. Unlike many PROTACs that recruit common E3 ligases like VHL or Cereblon, this compound functions by covalently modifying the DCAF16 E3 ligase, inducing the degradation of nuclear FKBP12[4][5]. FKBP12 is a ubiquitous protein involved in diverse cellular processes, including protein folding, immunosuppression, and signaling pathways such as the TGF-β pathway[6][7][8][9][10].
Western blotting is a fundamental technique to confirm and quantify the degradation of a target protein following treatment with a degrader molecule[11][12]. This application note provides a detailed protocol for using Western blot analysis to measure the dose- and time-dependent degradation of nuclear FKBP12 in cells treated with this compound.
Principle of the Assay
The this compound molecule consists of a ligand that binds to FKBP12 and a reactive electrophilic group (KB02) that covalently engages the E3 ligase DCAF16[4][13]. This interaction facilitates the formation of a ternary complex between FKBP12 and DCAF16. The E3 ligase then polyubiquitinates FKBP12, marking it for recognition and degradation by the 26S proteasome[5][14][15]. The efficacy of this compound is determined by measuring the reduction in FKBP12 protein levels. This is achieved by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with a specific anti-FKBP12 antibody. The resulting band intensity is quantified and normalized to a loading control to determine the percentage of remaining FKBP12.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced FKBP12 degradation via DCAF16 recruitment.
Data Presentation
The following tables represent typical quantitative data obtained from Western blot densitometry analysis, demonstrating the efficacy of this compound.
Table 1: Dose-Dependent Degradation of Nuclear FKBP12. HEK293T cells expressing nuclear-localized FKBP12 were treated with varying concentrations of this compound for 24 hours. FKBP12 levels were normalized to a loading control (e.g., GAPDH) and expressed relative to the DMSO-treated control. Data are presented as mean ± standard deviation from three independent experiments.
| This compound Concentration (µM) | Relative FKBP12 Level (%) | Standard Deviation (±) |
| 0 (DMSO Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 62.1 | 6.1 |
| 1.0 | 35.8 | 4.5 |
| 2.0 | 15.2 | 3.9 |
| 5.0 | 18.9 | 4.2 |
| 10.0 | 45.7 | 5.5 |
Note: The parabolic concentration-dependence (hook effect) observed at higher concentrations is a known characteristic of some PROTACs.[14]
Table 2: Time-Course of Nuclear FKBP12 Degradation. HEK293T cells expressing nuclear-localized FKBP12 were treated with 2 µM this compound for various durations. FKBP12 levels were normalized to a loading control and expressed relative to the DMSO-treated control at each time point. Data are presented as mean ± standard deviation (n=3).
| Treatment Time (hours) | Relative FKBP12 Level (%) | Standard Deviation (±) |
| 0 | 100 | 4.9 |
| 4 | 78.4 | 6.3 |
| 8 | 41.6 | 5.1 |
| 24 | 15.5 | 3.8 |
| 48 | 12.3 | 3.1 |
| 72 | 14.8 | 3.5 |
Note: this compound treatment leads to a sustained reduction in nuclear FKBP12 levels.[13]
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for HEK293T cells, which have been used in foundational studies of this compound.[13][5][16]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 2 µM) and harvest at different time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Include a vehicle-only (DMSO) control for each experiment.
Protein Extraction and Quantification
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktail (e.g., 100X stock)[17]
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
Caption: Standard experimental workflow for Western blot analysis of protein degradation.
Materials:
-
Protein lysates
-
4x Laemmli sample buffer
-
12% or 15% SDS-PAGE gels
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-FKBP12, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Normalize the volume of all samples with lysis buffer to ensure equal protein loading (typically 20-30 µg per lane).
-
Add Laemmli sample buffer to each sample, vortex, and heat at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto the SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary anti-FKBP12 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL reagent to the membrane and capture the chemiluminescent signal using a digital imager.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH) by repeating steps 7-12 with the appropriate antibodies.
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to FKBP12 and the loading control.
-
Normalize the band intensity of FKBP12 to the intensity of the corresponding loading control band for each lane.
-
Calculate the percentage of FKBP12 remaining by comparing the normalized intensity of each treated sample to the normalized intensity of the vehicle control sample (set to 100%).
-
Plot the results to visualize the dose-response or time-course effects of this compound on FKBP12 degradation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 7. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing the Efficacy of KB02-Slf
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental mechanism contributing to aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time and secrete a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP), which can disrupt tissue homeostasis and function. Therapeutic strategies aimed at either selectively eliminating senescent cells (senolytics) or suppressing their harmful SASP (senomorphics) hold significant promise for treating age-related pathologies.
KB02-Slf is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the nuclear pool of FK506-Binding Protein 12 (FKBP12). It achieves this by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the E3 ubiquitin ligase DDB1 and CUL4-associated factor 16 (DCAF16) to FKBP12, leading to its ubiquitination and subsequent degradation.[1][2] While the direct role of nuclear FKBP12 in cellular senescence is an active area of investigation, its involvement in key signaling pathways that regulate aging, such as the mechanistic target of rapamycin (mTOR) pathway, suggests that its degradation could have profound effects on senescent cell fate and function.[3][4]
These application notes provide a detailed experimental framework for researchers to assess the potential senolytic or senomorphic efficacy of this compound. The protocols outlined below describe a systematic approach, from initial in vitro characterization to in vivo validation, to determine the therapeutic potential of targeting nuclear FKBP12 in the context of cellular senescence and aging.
Hypothesized Mechanism of Action of this compound in Cellular Senescence
Our central hypothesis is that the degradation of nuclear FKBP12 by this compound modulates signaling pathways critical for the survival and pro-inflammatory phenotype of senescent cells, potentially leading to their selective elimination or functional modulation. A key pathway of interest is the mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival, which is known to be influenced by FKBP12.
Caption: Hypothesized signaling pathway of this compound in modulating cellular senescence.
Experimental Workflow
The assessment of this compound efficacy is structured in a multi-tiered approach, starting with fundamental in vitro characterization and progressing to more complex in vivo models.
Caption: Overall experimental workflow for assessing this compound efficacy.
Phase 1: In Vitro Efficacy Assessment
Induction of Cellular Senescence
Objective: To generate a reliable population of senescent cells for subsequent experiments.
Protocol:
-
Cell Culture: Culture primary human fibroblasts (e.g., IMR-90 or WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction Method (Stress-Induced Premature Senescence):
-
Doxorubicin-Induced Senescence: Treat sub-confluent cells with 250 nM doxorubicin for 24 hours.
-
Etoposide-Induced Senescence: Treat sub-confluent cells with 20 µM etoposide for 48 hours.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium.
-
-
Senescence Development: Culture the cells for an additional 7-10 days to allow for the full development of the senescent phenotype.
-
Verification of Senescence: Confirm the senescent state by assessing key markers:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Perform SA-β-gal staining at pH 6.0. Senescent cells will stain blue.
-
Immunofluorescence for p16INK4a and p21CIP1: Fix and permeabilize cells, then stain with antibodies against p16INK4a and p21CIP1.
-
Morphological Assessment: Observe for characteristic flattened and enlarged morphology using phase-contrast microscopy.
-
Assessment of Senolytic Activity
Objective: To determine if this compound selectively kills senescent cells.
Protocol:
-
Cell Plating: Plate both senescent and non-senescent (proliferating) control cells in 96-well plates.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for both senescent and non-senescent populations. A senolytic effect is indicated by a significant reduction in the viability of senescent cells compared to non-senescent cells.
Data Presentation:
| Concentration (µM) | % Viability (Non-Senescent Cells) | % Viability (Senescent Cells) |
| Vehicle (DMSO) | 100 | 100 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 | ||
| 10.0 |
Assessment of Senomorphic Activity
Objective: To determine if this compound modulates the Senescence-Associated Secretory Phenotype (SASP).
Protocol:
-
Treatment: Treat senescent cells with a non-lethal concentration of this compound (determined from the senolytic assay) for 48 hours.
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).
-
SASP Analysis:
-
ELISA: Quantify the levels of key SASP factors such as IL-6 and IL-8 in the conditioned media using enzyme-linked immunosorbent assays (ELISAs).
-
Multiplex Immunoassay: For a broader profile, use a multiplex immunoassay (e.g., Luminex-based) to measure a panel of cytokines, chemokines, and matrix metalloproteinases (MMPs).
-
RT-qPCR: Isolate RNA from the treated cells and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression levels of SASP genes (e.g., IL6, IL8, MMP3).
-
-
Data Analysis: Compare the levels of SASP factors in this compound-treated cells to vehicle-treated senescent cells. A significant reduction indicates a senomorphic effect.
Data Presentation:
| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) | IL6 mRNA (Fold Change) | MMP3 mRNA (Fold Change) |
| Non-Senescent | ||||
| Senescent (Vehicle) | ||||
| Senescent + this compound |
Mechanistic Studies: mTOR Pathway Analysis
Objective: To investigate if the effects of this compound on senescent cells are mediated through the mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat senescent cells with this compound for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract proteins.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key mTOR pathway proteins:
-
Target Proteins: Phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
FKBP12 Degradation Confirmation: Include an antibody against FKBP12 to confirm its degradation upon this compound treatment.
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein for each target. A decrease in the phosphorylation of mTOR downstream targets would suggest pathway inhibition.
Data Presentation:
| Treatment | Time (hr) | p-mTOR/mTOR Ratio | p-S6K/S6K Ratio | FKBP12/GAPDH Ratio |
| Vehicle | 24 | |||
| This compound | 1 | |||
| This compound | 6 | |||
| This compound | 24 |
Phase 2: In Vivo Efficacy Assessment
Animal Model and Treatment
Objective: To evaluate the in vivo efficacy of this compound in a relevant aging model.
Protocol:
-
Animal Model Selection:
-
Naturally Aged Mice: Use C57BL/6J mice aged 20-24 months. These models recapitulate many aspects of human aging.
-
Progeroid Mouse Models: For accelerated studies, consider models like the Ercc1-/Δ or BubR1H/H mice, which exhibit premature aging phenotypes.
-
-
This compound Formulation and Administration:
-
Formulate this compound for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).[1]
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency. Conduct a pilot study to determine the maximum tolerated dose.
-
-
Treatment Groups:
-
Group 1: Young control mice + Vehicle
-
Group 2: Aged mice + Vehicle
-
Group 3: Aged mice + this compound
-
-
Treatment Duration: Treat the animals for a specified period (e.g., 4-8 weeks).
Analysis of Senescence Markers in Tissues
Objective: To determine if this compound reduces the burden of senescent cells in various tissues.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., liver, kidney, adipose tissue, lung).
-
SA-β-gal Staining: Perform SA-β-gal staining on cryosections of the collected tissues.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for p16INK4a and other senescence markers.
-
RT-qPCR: Isolate RNA from tissues and perform RT-qPCR for senescence and SASP-related genes (e.g., Cdkn2a (p16), Cdkn1a (p21), Il6, Tnf).
-
Data Analysis: Quantify the number of senescent cells and the expression of senescence-related genes in the different treatment groups.
Data Presentation:
| Tissue | Treatment Group | SA-β-gal Positive Cells/Area | p16INK4a Positive Cells/Area | Cdkn2a mRNA (Fold Change) |
| Liver | Young + Vehicle | |||
| Aged + Vehicle | ||||
| Aged + this compound | ||||
| Kidney | Young + Vehicle | |||
| Aged + Vehicle | ||||
| Aged + this compound |
Assessment of Healthspan Phenotypes
Objective: To evaluate the impact of this compound on age-related functional decline.
Protocol:
-
Functional Assessments: Perform a battery of functional tests before, during, and after the treatment period:
-
Grip Strength: To assess muscle function.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Treadmill Endurance Test: To measure physical stamina.
-
Novel Object Recognition Test: To assess cognitive function.
-
-
Metabolic Analysis: Monitor body weight, food and water intake, and blood glucose levels.
-
General Health: Observe for changes in coat condition, activity levels, and overall appearance.
-
Data Analysis: Compare the performance and health parameters of the this compound-treated aged mice with the vehicle-treated aged and young control groups.
Data Presentation:
| Parameter | Young + Vehicle | Aged + Vehicle | Aged + this compound |
| Grip Strength (g) | |||
| Rotarod Latency (s) | |||
| Treadmill Distance (m) | |||
| Novel Object Recognition Index |
Conclusion
The experimental design detailed in these application notes provides a comprehensive framework for the preclinical evaluation of this compound as a potential senotherapeutic agent. By systematically assessing its senolytic and senomorphic properties in vitro and validating these findings in a relevant in vivo aging model, researchers can gain crucial insights into the therapeutic potential of targeting nuclear FKBP12 for the treatment of age-related diseases. The structured data presentation and clear protocols are intended to facilitate robust and reproducible research in this exciting and rapidly advancing field.
References
- 1. A Novel Class of FKBP12 Ligands Rescues Premature Aging Phenotypes Associated with Myotonic Dystrophy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Key Signaling Pathways in Aging and Potential Interventions for Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KB02-Slf Synthesis and Linker Modification Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and linker modification strategies for KB02-Slf, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the nuclear protein FKBP12. Detailed protocols for its synthesis, characterization, and cellular evaluation are included to facilitate its application in chemical biology and drug discovery.
Introduction
This compound is a heterobifunctional molecule designed to induce the degradation of the nuclear isoform of FKBP12.[1][2] It functions by simultaneously binding to FKBP12 via the SLF (Synthetic Ligand for FKBP) moiety and to the E3 ubiquitin ligase DCAF16 through its electrophilic chloroacetamide warhead (KB02).[1][2] This induced proximity triggers the ubiquitination of FKBP12 by the DCAF16-containing CRL4 (Cullin-RING Ligase 4) complex, marking it for subsequent degradation by the proteasome.[1] The covalent nature of the interaction with DCAF16 contributes to the sustained degradation of the target protein.[1] Linker length and composition are critical parameters that can significantly impact the efficacy of PROTACs, and various linker modification strategies for this compound have been explored to optimize its degradation activity.[1]
Data Presentation
Table 1: In Vitro Degradation of Nuclear FKBP12 by this compound and Analogs
| Compound | Concentration (µM) | Treatment Time (h) | Cell Line | Percent Degradation of Nuclear FKBP12 (%) | Reference |
| This compound | 0.5 | 8 | HEK293T | Significant | [1] |
| This compound | 1.0 | 8 | HEK293T | ~75 | [1] |
| This compound | 2.0 | 8 | HEK293T | >90 | [1] |
| This compound | 5.0 | 8 | HEK293T | >90 | [1] |
| KB02-PEG0-Slf | 1.0 | 8 | HEK293T | ~50 | [1] |
| KB02-PEG4-Slf | 1.0 | 8 | HEK293T | ~60 | [1] |
| C-KB02-Slf (non-electrophilic control) | 2.0 | 24 | HEK293T | No significant degradation | [1] |
Table 2: Effect of Linker Length on this compound Activity
| Compound | Linker Composition | Concentration for max. degradation (µM) | Cell Line | Notes | Reference |
| KB02-PEG0-Slf | No PEG linker | ~2.0 | HEK293T | Reduced activity compared to this compound. | [1] |
| This compound | PEG2 linker | ~1.0-2.0 | HEK293T | Optimal degradation observed. | [1] |
| KB02-PEG4-Slf | PEG4 linker | ~1.0-2.0 | HEK293T | Similar activity to the PEG2 linker. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A representative multi-step synthesis protocol is outlined below, based on established chemical principles for the synthesis of similar PROTACs.
Step 1: Synthesis of the Chloroacetamide-PEG Linker Arm
-
To a solution of an amino-PEG-acid (e.g., 1-amino-3,6-dioxa-8-octanoic acid for a PEG2 linker) in dichloromethane (DCM), add triethylamine (2.2 eq).
-
Cool the reaction mixture to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloroacetamide-PEG-acid.
Step 2: Synthesis of the Amine-functionalized SLF Ligand
The synthesis of a suitable amine-functionalized SLF derivative is required. A common strategy involves the modification of a commercially available SLF precursor.
-
Start with a commercially available piperidine-4-carboxylic acid derivative.
-
Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc).
-
Couple the carboxylic acid with a suitable diamine linker (e.g., N-Boc-ethylenediamine) using a standard peptide coupling reagent like HATU or HBTU in the presence of a base such as DIPEA in DMF.
-
Deprotect the terminal amine of the linker to yield the amine-functionalized SLF ligand.
Step 3: Coupling of the Linker Arm to the SLF Ligand
-
To a solution of the chloroacetamide-PEG-acid from Step 1 in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the amine-functionalized SLF ligand from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the crude product by reverse-phase HPLC to obtain the final this compound product.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of FKBP12 Degradation
-
Cell Culture and Treatment:
-
Plate HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or its analogs (e.g., 0.1 to 10 µM) for the desired time period (e.g., 4, 8, 24, 48, or 72 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on a 4-20% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (and a loading control like GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Culture and Treatment:
-
Transfect HEK293T cells with plasmids expressing FLAG-tagged FKBP12 and HA-tagged DCAF16.
-
After 24 hours, treat the cells with this compound (e.g., 5 µM) and a proteasome inhibitor (e.g., MG132, 10 µM) for 2-4 hours to stabilize the ternary complex.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.
-
Centrifuge the lysate to clear it.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an anti-FLAG antibody overnight at 4 °C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by western blotting using antibodies against FLAG (to detect FKBP12) and HA (to detect DCAF16). An input control should also be run.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Linker modification strategies for this compound.
Caption: this compound mediated degradation of nuclear FKBP12.
References
Application Notes and Protocols for Assessing Cell Viability in the Presence of KB02-Slf
For Researchers, Scientists, and Drug Development Professionals
Introduction to KB02-Slf
This compound is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the nuclear isoform of the FK506 binding protein 12 (FKBP12). This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to nuclear FKBP12 and the E3 ubiquitin ligase DCAF16. This induced proximity facilitates the transfer of ubiquitin molecules to FKBP12, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of nuclear FKBP12 and for potential therapeutic applications.
This document provides detailed protocols for assessing cell viability in the presence of this compound using three common assays: MTT, Lactate Dehydrogenase (LDH), and ATP-based assays (CellTiter-Glo®). It also includes guidance on data interpretation and potential compound interference.
Mechanism of Action: this compound-Mediated Protein Degradation
This compound is a chemical probe that covalently modifies the E3 ligase DCAF16, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[4][5][6][7][8][9] This covalent interaction leads to the recruitment of nuclear FKBP12 to the E3 ligase complex, resulting in its polyubiquitination and subsequent degradation by the 26S proteasome.[10][11][12][13][14] This process is specific to the nuclear pool of FKBP12.[5]
Caption: Mechanism of this compound-mediated degradation of nuclear FKBP12.
Experimental Workflow for Cell Viability Assessment
A general workflow for assessing the effect of this compound on cell viability is outlined below. This workflow can be adapted for the specific assay being performed.
Caption: General experimental workflow for assessing cell viability.
Cell Viability Assays
The choice of a cell viability assay depends on the experimental question, the cell type, and the properties of the test compound. Below are protocols for three commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][15] The amount of formazan produced is proportional to the number of viable cells.
Data Summary Table:
| Parameter | Description |
| Assay Principle | Colorimetric measurement of mitochondrial dehydrogenase activity. |
| Detection Method | Absorbance at 570 nm (reference wavelength ~630 nm). |
| Incubation Time (MTT) | 3-4 hours. |
| Advantages | Inexpensive, widely used. |
| Disadvantages | Endpoint assay, requires a solubilization step, potential for compound interference. |
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Potential Interference and Controls:
-
Chemical Interference: Some chemical compounds can directly reduce MTT or interfere with the absorbance reading.[16][17][18][19] To control for this, include cell-free wells containing the same concentrations of this compound and MTT reagent. Any absorbance in these wells is due to chemical interference and should be subtracted from the corresponding cell-containing wells.
-
Precipitate Formation: this compound, like other small molecules, may precipitate at high concentrations, which can interfere with the absorbance reading. Visually inspect the wells before and after adding the solubilization agent.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[2][4][20][21] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Data Summary Table:
| Parameter | Description |
| Assay Principle | Colorimetric measurement of LDH released from damaged cells. |
| Detection Method | Absorbance at ~490 nm. |
| Incubation Time (Reaction) | 30 minutes. |
| Advantages | Measures cytotoxicity directly, non-destructive to remaining cells. |
| Disadvantages | LDH in serum can cause high background, potential for compound interference.[22] |
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Potential Interference and Controls:
-
Compound Interference: this compound could potentially inhibit or activate LDH, leading to inaccurate results.[23] To test for this, add this compound at the highest concentration used in the experiment to the positive control lysate (cells lysed with Triton X-100). A change in the LDH activity of the lysate would indicate interference.
-
Serum LDH: Fetal bovine serum (FBS) contains LDH, which can contribute to high background readings.[22][24] It is recommended to use a low-serum medium or to include a background control with medium and this compound but no cells.
-
pH Changes: Acidification of the culture medium by bacteria or the compound itself can affect LDH activity.[25] Ensure the medium's pH is stable throughout the experiment.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light, which is proportional to the ATP concentration.
Data Summary Table:
| Parameter | Description |
| Assay Principle | Luminescent measurement of intracellular ATP. |
| Detection Method | Luminescence. |
| Incubation Time (Reaction) | 10 minutes. |
| Advantages | High sensitivity, simple "add-mix-read" protocol. |
| Disadvantages | More expensive than colorimetric assays, potential for compound interference with luciferase. |
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the incubation period, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
Potential Interference and Controls:
-
Luciferase Inhibition/Enhancement: this compound could potentially inhibit or enhance the luciferase enzyme activity. To control for this, a cell-free experiment can be performed by adding this compound to a known concentration of ATP and the assay reagent.
-
ATPases: The presence of ATPases in the cell culture medium or released from cells could degrade ATP and affect the signal. The CellTiter-Glo® reagent contains inhibitors of ATPases to minimize this effect.
Data Presentation and Analysis
The results of cell viability assays are typically expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary Table:
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Viability (Relative to Vehicle) |
| MTT | User-defined | 0.1 | 48 | User-defined |
| 1 | 48 | User-defined | ||
| 10 | 48 | User-defined | ||
| LDH | User-defined | 0.1 | 48 | User-defined |
| 1 | 48 | User-defined | ||
| 10 | 48 | User-defined | ||
| ATP-Based | User-defined | 0.1 | 48 | User-defined |
| 1 | 48 | User-defined | ||
| 10 | 48 | User-defined |
This table should be populated with experimental data.
Conclusion
The selection of an appropriate cell viability assay is crucial for accurately assessing the effects of this compound. Each assay has its advantages and potential for interference. By understanding the principles of each assay and including the proper controls, researchers can obtain reliable and meaningful data on the cytotoxic or cytostatic effects of this targeted protein degrader. It is often recommended to use at least two different viability assays that measure different cellular parameters to confirm the results.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LDH Cytotoxicity Assay [bio-protocol.org]
- 5. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of DCAF16 Binders for Targeted Protein Degradation [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging of KB02-Slf-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery.[1] KB02-Slf is a PROTAC-based molecular glue that specifically targets the nuclear fraction of the FK506-binding protein 12 (FKBP12) for degradation.[2][3] It operates by covalently modifying the DCAF16 E3 ligase, thereby recruiting it to the target protein.[2][3] Live-cell imaging is a powerful technique for studying the dynamics of protein degradation in real-time, providing crucial insights into the efficacy and mechanism of action of degraders like this compound.[4][5] This application note provides detailed protocols and data for visualizing and quantifying this compound-mediated degradation of nuclear FKBP12 in living cells.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand for FKBP12 (SLF) and a reactive electrophilic group (KB02) that covalently binds to the E3 ligase DCAF16.[2][3] Upon entering the cell nucleus, this compound facilitates the formation of a ternary complex between FKBP12 and DCAF16. This proximity induces the polyubiquitination of FKBP12 by the DCAF16-containing Cullin-RING E3 ubiquitin ligase (CRL) complex.[6][7] The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged FKBP12 protein.[6][8]
Quantitative Data Summary
The efficacy of this compound can be assessed by measuring the reduction of nuclear FKBP12 levels over time and at different concentrations. The following tables summarize quantitative data from studies on this compound.
Table 1: Concentration-Dependent Degradation of Nuclear FKBP12
| Cell Line | Treatment Time | This compound Concentration (µM) | % Degradation of Nuclear FKBP12 (relative to DMSO) |
|---|---|---|---|
| HEK293T | 8 hours | 0.2 | Significant degradation |
| HEK293T | 8 hours | 0.5 - 5.0 | Substantial degradation |
| DCAF16+/+ HEK293 | 8 hours | 1.5 | ~50% |
| DCAF16+/+ HEK293 | 8 hours | 5.0 | ~75% |
Data compiled from published studies.[3][9]
Table 2: Time-Course of Nuclear FKBP12 Degradation
| Cell Line | This compound Concentration (µM) | Time (hours) | Observation |
|---|---|---|---|
| HEK293T | 2.0 | 4 | Substantial reduction in nuclear FKBP12 |
| HEK293T | 2.0 | 24 | Sustained reduction |
| HEK293T | 2.0 | 48 | Sustained reduction |
| HEK293T | 2.0 | 72 | Sustained reduction |
Data compiled from published studies.[2][3]
Experimental Workflow
The general workflow for live-cell imaging of protein degradation involves cell line preparation, labeling of the target protein, treatment with the degrader, image acquisition, and subsequent data analysis.
Protocols
Protocol 1: Live-Cell Imaging of this compound-Mediated FKBP12 Degradation
This protocol describes how to monitor the degradation of FKBP12 in real-time using a SNAP-tag fusion protein and fluorescence microscopy.[10]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding FKBP12 with a nuclear localization signal (NLS) and a C-terminal SNAP-tag (FKBP12-NLS-SNAP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
SNAP-Cell TMR-Star or similar cell-permeable fluorescent substrate
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the FKBP12-NLS-SNAP plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
SNAP-Tag Labeling (Pulse):
-
Prepare a 5 µM working solution of SNAP-Cell TMR-Star in pre-warmed complete medium.
-
Remove the medium from the cells and add the labeling medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with pre-warmed complete medium to remove the unbound fluorescent substrate. This step is crucial to ensure you are only tracking the pre-existing pool of labeled protein.[10]
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) and a DMSO vehicle control in pre-warmed complete medium.
-
Replace the medium in the dishes with the medium containing this compound or DMSO.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the stage of the live-cell imaging microscope. Ensure the environmental chamber is set to 37°C and 5% CO2.
-
Allow the cells to equilibrate on the microscope stage for at least 15-20 minutes.
-
Acquire images every 15-30 minutes for the desired duration (e.g., 8-24 hours). Use a fluorescence channel appropriate for your chosen dye (e.g., TRITC/Cy3 channel for TMR-Star). It is also recommended to acquire a brightfield or phase-contrast image at each time point to monitor cell health.
-
Protocol 2: Immunofluorescence Staining for Nuclear FKBP12 Confirmation
This protocol can be used as an endpoint assay to confirm the selective degradation of nuclear FKBP12 observed in live-cell imaging.
Materials:
-
HEK293T cells cultured on glass coverslips in a 24-well plate
-
This compound and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (Blocking Buffer)
-
Primary antibody: anti-FKBP12
-
Secondary antibody: Alexa Fluor conjugated (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstain)
-
Mounting medium
Methodology:
-
Cell Treatment:
-
Treat HEK293T cells with the desired concentration of this compound or DMSO for the chosen duration (e.g., 2 µM for 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-FKBP12 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the slides using a confocal or widefield fluorescence microscope.
-
Data Analysis and Interpretation
-
Image Analysis Software: Use software such as ImageJ/Fiji, CellProfiler, or commercial packages.
-
Nuclear Segmentation: Use the DAPI channel (from immunofluorescence) or a co-transfected nuclear fluorescent protein to define the nuclear region of interest (ROI) for each cell.
-
Fluorescence Quantification: For each time point in the live-cell imaging experiment, measure the mean fluorescence intensity within the nuclear ROI for multiple cells in each condition.
-
Background Correction: Subtract the mean fluorescence intensity of a background region from your cellular measurements.
-
Normalization: Normalize the fluorescence intensity of each cell at each time point to its intensity at time zero (immediately after adding the compound).
-
Plotting: Plot the normalized mean fluorescence intensity versus time for both DMSO and this compound treated cells. The resulting decay curve for the this compound-treated cells represents the degradation of nuclear FKBP12. From these curves, parameters like the degradation rate and the maximal degradation (Dmax) can be calculated.[11]
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FKBP12 Degradation with KB02-SIf
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KB02-SIf to induce the degradation of FKBP12.
Frequently Asked Questions (FAQs)
Q1: What is KB02-SIf and how does it work?
KB02-SIf is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera) or a molecular glue degrader. It is designed to specifically induce the degradation of the nuclear pool of FKBP12 (FK506-Binding Protein 12). KB02-SIf works by simultaneously binding to nuclear FKBP12 and the E3 ubiquitin ligase DCAF16. This induced proximity facilitates the transfer of ubiquitin molecules to FKBP12, marking it for degradation by the proteasome.[1][2] A key feature of KB02-SIf is that it covalently modifies DCAF16, which can contribute to a sustained degradation effect.[1][2]
Q2: In which cellular compartment does KB02-SIf induce FKBP12 degradation?
KB02-SIf specifically promotes the degradation of nuclear FKBP12.[2][3] Cytosolic FKBP12 is not significantly affected by KB02-SIf treatment.[3] This is an important consideration when designing and interpreting experiments.
Q3: What is the recommended concentration range and treatment time for KB02-SIf?
Effective degradation of nuclear FKBP12 in HEK293T cells has been observed in the concentration range of approximately 0.5 µM to 5 µM.[1][2] Substantial reduction in nuclear FKBP12 can be seen with treatment times ranging from 4 to 72 hours.[1] It is crucial to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Q4: I am observing reduced or no degradation at higher concentrations of KB02-SIf. What could be the reason?
This phenomenon is known as the "hook effect".[4][5][6][7][8] At very high concentrations, KB02-SIf can form binary complexes with either FKBP12 or DCAF16, which are not productive for forming the ternary complex (FKBP12-KB02-SIf-DCAF16) required for ubiquitination.[4][7] This leads to a decrease in degradation efficiency. If you observe a hook effect, reducing the concentration of KB02-SIf is recommended.
Q5: Which cell lines are suitable for experiments with KB02-SIf?
Successful degradation of FKBP12 with KB02-SIf has been reported in HEK293T cells.[1][3] The key requirement for a cell line to be suitable is the expression of the E3 ligase DCAF16. DCAF16 is expressed in a variety of cell lines, including HCT116, HepG2, HeLa-S3, MCF-7, K562, and Panc1.[9] However, it is always advisable to confirm DCAF16 expression in your cell line of choice by western blot or qPCR.
Troubleshooting Guide
Problem: No degradation of FKBP12 is observed after treatment with KB02-SIf.
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify Experimental Parameters
-
Concentration: Confirm that the concentration of KB02-SIf is within the optimal range (0.5 µM - 5 µM). As mentioned in the FAQs, concentrations that are too high can lead to the "hook effect". Perform a dose-response curve to identify the optimal concentration.
-
Treatment Time: Ensure that the treatment time is sufficient. While effects can be seen as early as 4 hours, longer incubation times (up to 72 hours) may be necessary.[1]
-
Cell Line: Confirm that your chosen cell line expresses DCAF16. You can check this via western blot or by consulting resources like The Human Protein Atlas.[10][11] If DCAF16 expression is low or absent, consider using a different cell line.
-
Compound Integrity: Ensure that the KB02-SIf compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Step 2: Assess Target Engagement and Ternary Complex Formation
If the experimental parameters are correct, the issue may lie in the interaction between KB02-SIf, FKBP12, and DCAF16.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that KB02-SIf is binding to FKBP12 within the cell.[12][13][14][15][16] A successful interaction will result in a thermal stabilization of FKBP12.
-
Co-Immunoprecipitation (Co-IP): This experiment can confirm the formation of the ternary complex. You can perform a Co-IP by pulling down on FKBP12 and then blotting for DCAF16, or vice versa.[17][18][19] An interaction should be observed in the presence of KB02-SIf.
Step 3: Investigate the Ubiquitin-Proteasome System
If target engagement and ternary complex formation are confirmed, the problem may be downstream in the degradation pathway.
-
Proteasome Inhibition: To confirm that the lack of degradation is not due to a general issue with the proteasome, you can co-treat your cells with KB02-SIf and a proteasome inhibitor (e.g., MG132). If KB02-SIf is working correctly, you should see an accumulation of polyubiquitinated FKBP12.[3][20]
-
Western Blot for Ubiquitin: Perform a western blot for ubiquitin after immunoprecipitating FKBP12 from cells treated with KB02-SIf and a proteasome inhibitor. An increase in high molecular weight ubiquitin smears will indicate that FKBP12 is being ubiquitinated.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Effective Concentration Range | 0.5 - 5 µM | HEK293T | [1][2] |
| Optimal Concentration (example) | 2 µM | HEK293T | [1] |
| Effective Treatment Time | 4 - 72 hours | HEK293T | [1] |
| Observed Degradation | Substantial reduction in nuclear FKBP12 | HEK293T | [1] |
Experimental Protocols
Western Blotting for FKBP12 Degradation
This protocol is for assessing the levels of FKBP12 protein in cell lysates after treatment with KB02-SIf.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12 (e.g., Cell Signaling Technology #55104)[21]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FKBP12 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the interaction between FKBP12 and DCAF16 in the presence of KB02-SIf.
Materials:
-
Co-IP lysis buffer (a non-denaturing buffer)
-
Antibody for immunoprecipitation (e.g., anti-FKBP12 or anti-DCAF16)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as above)
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the immunoprecipitating antibody to the lysate and incubate for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add the protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blot, probing for the co-immunoprecipitated protein (e.g., if you pulled down with anti-FKBP12, blot for DCAF16).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of KB02-SIf to FKBP12 in intact cells.
Materials:
-
Intact cells
-
KB02-SIf
-
PBS
-
Heating block or PCR machine
-
Lysis buffer with protease inhibitors
-
Western blotting reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with KB02-SIf or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble FKBP12 by western blot.
-
Analysis: Plot the amount of soluble FKBP12 as a function of temperature. A shift in the melting curve to a higher temperature in the KB02-SIf treated samples indicates target engagement.
Visualizations
KB02-SIf Mechanism of Action
Caption: Mechanism of KB02-SIf-mediated degradation of nuclear FKBP12.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting the lack of FKBP12 degradation.
FKBP12 Signaling Pathways
Caption: Overview of key signaling pathways involving FKBP12.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advnt.org [advnt.org]
- 5. researchgate.net [researchgate.net]
- 6. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 7. Hook effect - Wikipedia [en.wikipedia.org]
- 8. revvity.com [revvity.com]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. DCAF16 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Tissue expression of DCAF16 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing KB02-Slf Concentration
Welcome to the technical support center for the effective use of KB02-Slf. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on optimizing this compound concentration to avoid the "hook effect" or paradoxical loss of efficacy at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera)-based molecular glue that selectively degrades nuclear FKBP12. It functions by forming a ternary complex between the E3 ubiquitin ligase DCAF16 and the target protein, nuclear FKBP12. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome. This compound covalently modifies DCAF16, which can improve the duration of protein degradation.
Q2: What is the "hook effect" in the context of this compound?
A2: The hook effect, in the context of PROTACs like this compound, refers to a paradoxical decrease in the degradation of the target protein (FKBP12) at very high concentrations of the PROTAC. This phenomenon is also observed in sandwich immunoassays where it is known as the prozone effect. Instead of a continued increase in degradation with increasing concentration, the efficacy plateaus and then declines, creating a "hook" shape on a dose-response curve. This can lead to misinterpretation of experimental results, suggesting lower efficacy at higher doses.
Q3: Why does the hook effect occur with this compound?
A3: The hook effect with PROTACs is thought to occur due to the formation of non-productive binary complexes at high concentrations. Instead of forming the productive ternary complex (DCAF16-KB02-Slf-FKBP12), the excess this compound can independently bind to DCAF16 and FKBP12, preventing them from coming together. This saturation of binding sites with individual components inhibits the formation of the tripartite complex necessary for ubiquitination and subsequent degradation.
Troubleshooting Guide: Optimizing this compound Concentration
This guide will help you design experiments to determine the optimal concentration range for this compound to achieve maximal degradation of nuclear FKBP12 while avoiding the hook effect.
Issue: Reduced or no degradation of nuclear FKBP12 at high concentrations of this compound.
This is a classic sign of the hook effect. The following steps will help you identify the optimal concentration range.
Experimental Protocol: Determining the Optimal Concentration of this compound
This experiment aims to generate a full dose-response curve to identify the optimal concentration for FKBP12 degradation and to characterize the hook effect.
Methodology:
-
Cell Culture: Plate HEK293T cells (or another appropriate cell line) and culture them to the desired confluency.
-
Serial Dilution of this compound: Prepare a wide range of this compound concentrations. A broad range is crucial to observe the full dose-response, including the hook effect. A suggested starting range is from 0.1 µM to 50 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to extract proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FKBP12.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a suitable secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control.
-
Normalize the FKBP12 signal to the loading control.
-
Plot the normalized FKBP12 levels against the log of the this compound concentration.
-
Data Presentation: Expected Outcome of Dose-Response Experiment
The data from this experiment can be summarized in a table to clearly show the relationship between this compound concentration and FKBP12 degradation.
| This compound Concentration (µM) | Normalized FKBP12 Level (Arbitrary Units) | Percent Degradation (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.40 | 60 |
| 1 | 0.15 | 85 |
| 2 | 0.10 | 90 |
| 5 | 0.12 | 88 |
| 10 | 0.35 | 65 |
| 20 | 0.60 | 40 |
| 50 | 0.80 | 20 |
Note: These are example data and actual results may vary.
Visualization of Experimental Workflow and Concepts
Diagram 1: Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Diagram 2: The Hook Effect with this compound
Caption: Formation of productive vs. non-productive complexes.
Diagram 3: Signaling Pathway of this compound-Mediated Degradation
Caption: Mechanism of this compound-induced protein degradation.
Additional Troubleshooting
Issue: High Background in Western Blots
High background can obscure the results of your concentration optimization experiment.
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the number and duration of wash steps. Ensure adequate volume of wash buffer is used. |
| Blocking is insufficient | Increase the concentration of the blocking agent (e.g., BSA or milk) or the blocking time. |
| Antibody concentration too high | Optimize the concentration of the primary and/or secondary antibody by performing a titration. |
| Contamination of reagents | Use fresh, clean buffers and reagents. Ensure proper handling to avoid cross-contamination. |
Issue: Poor Precision in Results
Inconsistent results across replicates can make it difficult to determine the optimal concentration.
| Possible Cause | Troubleshooting Steps |
| Inaccurate pipetting | Ensure pipettes are calibrated and use proper pipetting technique. |
| Inconsistent cell density | Ensure even cell seeding and distribution in the culture plates. |
| Variability in reagent addition | Add reagents consistently across all wells. |
| Uneven washing | Ensure all wells are washed equally and thoroughly. |
By following these guidelines and protocols, researchers can effectively determine the optimal working concentration of this compound, ensuring maximal target degradation and avoiding the confounding hook effect. This will lead to more accurate and reliable experimental outcomes.
Technical Support Center: Overcoming Off-Target Effects of Electrophilic PROTACs like KB02-Slf
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of electrophilic PROTACs, using KB02-Slf as a key example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an electrophilic Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the nuclear form of the protein FKBP12.[1][2][3] Its mechanism involves covalently modifying the E3 ubiquitin ligase DCAF16, which then tags the nuclear FKBP12 for degradation by the proteasome.[1][2][3] The covalent nature of its interaction with DCAF16 can lead to prolonged protein degradation.[1][3]
Q2: What are the potential causes of off-target effects with electrophilic PROTACs like this compound?
Off-target effects with electrophilic PROTACs can arise from several factors:
-
Broad reactivity of the electrophile: The electrophilic warhead, designed to react with a specific cysteine on the E3 ligase, may also react with other accessible cysteines on other proteins, leading to their unintended degradation or modulation.[4]
-
Promiscuous binding of the target-binding ligand: The ligand targeting the protein of interest (in the case of this compound, the ligand for FKBP12) might have some affinity for other proteins, leading to their recruitment to the E3 ligase.
-
Formation of binary complexes: The PROTAC can form separate binary complexes with either the target protein or the E3 ligase, which at high concentrations can lead to a "hook effect" and reduce on-target degradation efficiency, potentially favoring off-target interactions.
-
Neo-substrate degradation: Some E3 ligase recruiters, like those derived from thalidomide, can induce the degradation of naturally occurring "neo-substrates" of the E3 ligase, independent of the intended target.
Q3: How can I experimentally assess the on-target degradation of nuclear FKBP12 by this compound?
The most common method is Western blotting . You can treat your cells with a concentration range of this compound for various time points and then probe for nuclear FKBP12 levels. A decrease in the protein band intensity compared to a vehicle-treated control would indicate degradation. It is crucial to use a nuclear fractionation protocol to specifically assess the degradation of the nuclear pool of FKBP12.[2][3][5]
Q4: What are the key experimental approaches to identify off-target proteins of this compound?
Quantitative proteomics is the gold standard for identifying off-target effects on a proteome-wide scale.[1][6][7][8] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) followed by mass spectrometry can compare the protein abundance in cells treated with this compound versus a control.[9][10] Proteins that show significantly reduced levels, other than FKBP12, are potential off-targets. Another approach is chemical proteomics , such as activity-based protein profiling (ABPP), to identify proteins that are covalently modified by the electrophilic warhead of this compound.[4][5]
Q5: How can I improve the selectivity of my electrophilic PROTAC?
Several strategies can be employed to enhance selectivity:
-
Optimize the electrophilic warhead: Modifying the reactivity of the electrophile can reduce its interaction with off-target cysteines.
-
Modify the linker: The length and composition of the linker connecting the target binder and the E3 ligase ligand are critical for the formation of a stable and selective ternary complex.[11]
-
Alter the E3 ligase binder: Using a more selective E3 ligase ligand can minimize off-target effects associated with promiscuous E3 ligase recruiters.
-
Improve the target-binding ligand: Increasing the affinity and selectivity of the ligand for the intended target protein will reduce the likelihood of engaging off-target proteins.
Troubleshooting Guides
Problem 1: High level of off-target protein degradation observed in proteomics analysis.
This is a common challenge with electrophilic PROTACs. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Validate the off-target hits.
-
Method: Confirm the degradation of top off-target candidates identified by proteomics using an orthogonal method like Western blotting . This will help to rule out false positives from the proteomics screen.
-
Protocol: See "Experimental Protocol 1: Western Blotting for PROTAC-mediated Degradation."
Step 2: Assess direct engagement of off-targets by the PROTAC.
-
Method: Use a Cellular Thermal Shift Assay (CETSA) to determine if the PROTAC directly binds to the identified off-target proteins in a cellular context.[12][13][14][15][16] A thermal shift indicates direct engagement.
-
Protocol: See "Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)."
Step 3: Investigate the formation of a ternary complex with the off-target protein.
-
Method: Perform a Co-immunoprecipitation (Co-IP) experiment to see if the PROTAC can induce a ternary complex between the off-target protein and the E3 ligase (DCAF16 for this compound).[17][18][19][20][21]
-
Protocol: See "Experimental Protocol 3: Co-immunoprecipitation for Ternary Complex Formation."
Step 4: Rational PROTAC optimization.
-
Based on the findings from the previous steps, consider re-designing the PROTAC. For instance, if CETSA shows direct binding of the off-target to the FKBP12 ligand part of this compound, you may need a more selective FKBP12 binder. If the off-target interaction is driven by the electrophile, modifying its reactivity could be a solution.
Problem 2: Inconsistent or no degradation of the target protein, nuclear FKBP12.
If you are not observing the expected degradation of nuclear FKBP12, consider the following troubleshooting steps:
Step 1: Verify compound integrity and cell permeability.
-
Action: Ensure the purity and stability of your this compound compound. Assess its cell permeability using methods like parallel artificial membrane permeability assay (PAMPA) if you suspect uptake issues.
Step 2: Confirm target engagement.
-
Method: Use CETSA to confirm that this compound is engaging with nuclear FKBP12 in your cell line.[12][13][14][15][16]
-
Protocol: See "Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)."
Step 3: Check for E3 ligase expression.
-
Method: Verify the expression level of DCAF16 in your cell line using Western blotting or qPCR. Low or absent expression of the required E3 ligase will prevent PROTAC-mediated degradation.
-
Protocol: A standard Western blot protocol can be used with a validated DCAF16 antibody.
Step 4: Optimize experimental conditions.
-
Action: Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment for your specific cell line. Remember that PROTACs can exhibit a "hook effect" at high concentrations, leading to reduced degradation.[9]
Step 5: Assess ternary complex formation.
-
Method: Use Co-IP to confirm that this compound is promoting the interaction between nuclear FKBP12 and DCAF16.[17][18][19][20][21]
-
Protocol: See "Experimental Protocol 3: Co-immunoprecipitation for Ternary Complex Formation."
Data Presentation
Table 1: On-target and Off-target Engagement of this compound
| Parameter | On-Target (Nuclear FKBP12) | Off-Target Example (Protein X) | Reference |
| Degradation (DC50) | ~0.5-5 µM in HEK293T cells | To be determined by user | [2][3] |
| Ternary Complex Formation | Yes (with DCAF16) | To be determined by user | [5] |
| Direct Binding (CETSA) | Expected thermal shift | To be determined by user | N/A |
| Covalent Modification | N/A (Target) | To be determined by user | N/A |
Note: This table should be populated with experimental data generated by the user for their specific off-target of interest.
Experimental Protocols
Experimental Protocol 1: Western Blotting for PROTAC-mediated Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
Nuclear and Cytoplasmic Fractionation: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 and a loading control for the nuclear fraction (e.g., Lamin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control and compare the levels in treated samples to the vehicle control.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of the target protein (and potential off-targets) by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.[12][16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Experimental Protocol 3: Co-immunoprecipitation for Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound or vehicle control. To prevent degradation of the target, it is advisable to co-treat with a proteasome inhibitor like MG132 for a few hours before harvesting.[4]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (FKBP12) or the E3 ligase (DCAF16) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for the target protein, the E3 ligase, and the PROTAC-binding partner to confirm the presence of the ternary complex.
Visualizations
References
- 1. sapient.bio [sapient.bio]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Proteomics Analysis of the Nuclear Fraction of Human CD4+ Cells in the Early Phases of IL-4-induced Th2 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pelagobio.com [pelagobio.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Addressing insolubility issues of KB02-Slf in experimental buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with KB02-Slf in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera)-based nuclear FKBP12 degrader. It functions as a molecular glue, promoting the degradation of nuclear FKBP12 by covalently modifying the E3 ligase DCAF16. This leads to the ubiquitination and subsequent proteasomal degradation of FKBP12 within the nucleus, offering a method to improve the durability of protein degradation in biological systems.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. Why is this happening?
A2: this compound is a hydrophobic molecule and has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media), the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate. This is a common issue with many PROTACs and other hydrophobic small molecules.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is pure, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1] A stock concentration of up to 100 mg/mL in DMSO is achievable with the aid of ultrasonication.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The maximum tolerated DMSO concentration varies between cell lines. However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5% to avoid cellular toxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Addressing this compound Insolubility
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffers (e.g., PBS, cell culture media).
Root Cause: Rapid change in solvent polarity from a high-concentration DMSO stock to a primarily aqueous environment.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Use of Co-solvents: Incorporate a water-miscible co-solvent to bridge the polarity gap between DMSO and the aqueous buffer.
-
Formulation with Surfactants: Non-ionic surfactants can help to create micelles that encapsulate the hydrophobic compound, improving its apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.
Issue 2: Cloudiness or precipitate formation in cell culture media during incubation.
Root Cause: Over time, even if initially dissolved, this compound can precipitate out of the media due to interactions with media components, temperature fluctuations, or evaporation.[2][3]
Solutions:
-
Reduce Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Use of Serum: If your experimental design allows, the presence of serum in the cell culture media can help to solubilize hydrophobic compounds through binding to proteins like albumin.
-
Fresh Preparation: Prepare the final working solution of this compound in your experimental buffer immediately before adding it to the cells.
-
Monitor Incubator Humidity: Ensure proper humidity in your cell culture incubator to minimize evaporation from the culture plates, which can increase the effective concentration of all components, including this compound.[2]
Quantitative Data on this compound Solubility (Estimated)
The following tables provide estimated solubility data for this compound in common experimental buffers. These are estimations based on typical properties of hydrophobic PROTACs and may vary depending on the specific experimental conditions. It is highly recommended to perform your own solubility tests.
Table 1: Estimated Solubility of this compound in Common Buffers with Varying DMSO Concentrations
| Buffer | Final DMSO Concentration | Estimated Solubility | Observations |
| PBS (pH 7.4) | 0.1% | < 1 µM | Likely to precipitate at higher concentrations. |
| PBS (pH 7.4) | 0.5% | 1 - 5 µM | May remain in solution for short periods. |
| PBS (pH 7.4) | 1% | 5 - 10 µM | Increased risk of precipitation over time. |
| DMEM | 0.1% | < 1 µM | Serum in media may slightly improve solubility. |
| DMEM | 0.5% | 1 - 5 µM | Generally acceptable for cell-based assays. |
| RPMI-1640 | 0.1% | < 1 µM | Similar to DMEM; serum content is a factor. |
| RPMI-1640 | 0.5% | 1 - 5 µM | Monitor for precipitation during incubation. |
Table 2: Estimated Solubility of this compound with Solubility Enhancers
| Buffer | Solubility Enhancer | Estimated Solubility | Notes |
| PBS (pH 7.4) | 1% PEG300 + 0.1% Tween-80 | 10 - 20 µM | Forms a microemulsion/suspension.[1] |
| PBS (pH 7.4) | 10 mM HP-β-Cyclodextrin | 5 - 15 µM | Forms an inclusion complex.[4][5] |
| Cell Culture Media | 1% PEG300 + 0.1% Tween-80 | 5 - 10 µM | Potential for cell toxicity; requires vehicle control. |
| Cell Culture Media | 5 mM HP-β-Cyclodextrin | 2 - 8 µM | Generally well-tolerated by cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (newly opened vial)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the required amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Stepwise Dilution of this compound for Cell-Based Assays
This protocol provides a method to dilute a 10 mM DMSO stock of this compound to a final concentration of 1 µM in cell culture medium with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Intermediate Dilution 1: Prepare a 1 mM solution by diluting 10 µL of the 10 mM stock with 90 µL of anhydrous DMSO.
-
Intermediate Dilution 2: Prepare a 100 µM solution by diluting 10 µL of the 1 mM intermediate dilution with 90 µL of cell culture medium. Vortex gently immediately after adding the medium.
-
Final Working Solution: Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Use this final working solution to treat your cells immediately.
-
Protocol 3: Western Blot Analysis of FKBP12 Degradation
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (prepared as in Protocol 2) and a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 4, 8, 24, 48, 72 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to demonstrate the interaction between FKBP12, DCAF16, and this compound.
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of FKBP12 (e.g., FLAG-FKBP12) and DCAF16 (e.g., HA-DCAF16).
-
After 24-48 hours, treat the cells with this compound or a vehicle control for the desired time.
-
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down FKBP12) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluates on an SDS-PAGE gel and perform a western blot as described in Protocol 3.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated DCAF16. The presence of an HA-DCAF16 band in the lane corresponding to the this compound treated sample (and its absence or significant reduction in the vehicle control) indicates the formation of the ternary complex.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Engagement of DCAF16 by KB02-Slf
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the covalent engagement of the E3 ligase DCAF16 by the electrophilic PROTAC KB02-Slf.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an electrophilic Proteolysis Targeting Chimera (PROTAC) that induces the degradation of nuclear-localized proteins, such as FKBP12, by covalently engaging the E3 ubiquitin ligase DCAF16.[1][2][3] The chloroacetamide warhead of this compound forms a covalent bond with cysteine residues on DCAF16, leading to the recruitment of the target protein to the CUL4-DDB1 E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[1][4][5]
Q2: How can I be sure that the engagement of DCAF16 by this compound is covalent?
A2: Confirmation of covalent engagement relies on demonstrating the dependence of the interaction on the electrophilic nature of this compound. This is typically achieved by comparing its effects to a non-electrophilic control compound, such as C-KB02-Slf, where the reactive chloroacetamide group is replaced with a non-reactive acetamide.[1][2][4] The absence of DCAF16 modification and subsequent target degradation with the control compound provides strong evidence for a covalent mechanism.[1]
Q3: Which specific residues on DCAF16 are targeted by this compound?
A3: Chemical proteomic studies have identified a cluster of cysteine residues within the DCAF16 peptide (amino acids 168-184) as the site of covalent modification by this compound.[1] Specifically, cysteines C177 and C179 have been implicated in this interaction.[6][7][8]
Troubleshooting Guides
Problem 1: I am not observing a higher molecular weight (HMW) band for DCAF16 on my Western blot after this compound treatment.
Possible Cause 1: Insufficient concentration or treatment time.
-
Solution: Only a modest fraction of HA-DCAF16 is converted to the HMW form at concentrations of this compound that support target degradation (e.g., 0.2–5 µM).[1] To visualize a more substantial shift, consider treating cells with higher concentrations of this compound (e.g., 50–100 µM).[1] Also, ensure a sufficient treatment time (e.g., 2 hours) in the presence of a proteasome inhibitor like MG132 to prevent the degradation of the modified DCAF16 complex.[4][5]
Possible Cause 2: Low expression of DCAF16.
-
Solution: Consider transiently transfecting cells with a tagged version of DCAF16 (e.g., HA-DCAF16) to increase its expression level and facilitate detection.[1][2]
Possible Cause 3: Antibody detection issues.
-
Solution: Ensure your anti-DCAF16 or anti-tag antibody is validated for Western blotting and is used at the recommended dilution. The HMW shift may be subtle, so optimize your gel electrophoresis conditions for better resolution.
Problem 2: My mass spectrometry data does not show a mass shift corresponding to DCAF16-KB02-Slf adduct formation.
Possible Cause 1: Low stoichiometry of engagement.
-
Solution: this compound can induce protein degradation at low fractional engagement of DCAF16 (~10%).[1] This low stoichiometry can make detection by intact mass spectrometry challenging. Consider enriching for DCAF16 via immunoprecipitation before MS analysis to increase the concentration of the modified protein.
Possible Cause 2: Incorrect MS method.
-
Solution: For confirming covalent modification, both intact protein analysis and peptide-centric approaches are valuable.[9]
-
Intact Protein MS: This method looks for an increase in the total mass of the protein corresponding to the mass of the bound this compound.[9][10]
-
Peptide-centric MS (e.g., LC-MS/MS): This "bottom-up" approach involves digesting the protein and identifying the specific peptide (and amino acid) that has been modified.[9] This can be more sensitive for detecting low-level modifications.
-
Possible Cause 3: Sample preparation issues.
-
Solution: Ensure that your sample preparation protocol minimizes the loss of the covalent adduct. Use appropriate lysis buffers and avoid harsh conditions that could lead to the dissociation of the modifier.
Problem 3: I am not observing a thermal shift for DCAF16 in my Cellular Thermal Shift Assay (CETSA) with this compound treatment.
Possible Cause 1: Suboptimal heating conditions.
-
Solution: The principle of CETSA is that ligand binding alters the thermal stability of the target protein.[11][12][13] It is crucial to perform a temperature gradient to determine the optimal melting temperature (Tm) of DCAF16 in your specific cell line. The thermal shift upon this compound binding may be modest, so a fine-tuned temperature range around the Tm is necessary for detection.
Possible Cause 2: Insufficient target engagement in intact cells.
-
Solution: While CETSA is a powerful tool for confirming target engagement in a cellular context, factors like cell permeability and compound metabolism can influence the effective intracellular concentration of this compound.[12][14] Confirm target degradation via Western blot in parallel with your CETSA experiment to ensure the compound is active in your cells.
Possible Cause 3: Limitations of the antibody for detection.
-
Solution: The readout for traditional CETSA often relies on Western blotting.[11][13] Ensure the antibody used for detecting soluble DCAF16 after heat treatment is sensitive and specific.
Experimental Protocols
Co-Immunoprecipitation and Western Blotting to Detect HMW DCAF16
-
Cell Culture and Treatment:
-
Culture HEK293T cells and transiently transfect with HA-tagged DCAF16.
-
Treat cells with DMSO (vehicle control), a non-electrophilic control (C-KB02-Slf), and varying concentrations of this compound (e.g., 0.2 µM to 50 µM) for 2-4 hours. Include a proteasome inhibitor (e.g., 10 µM MG132) in the last 2 hours of treatment.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-HA antibody overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Treat purified recombinant DCAF16 protein with this compound at a defined molar ratio (e.g., 1:1 or 1:5 protein to compound) for a set time at room temperature.
-
Include a DMSO control and a non-electrophilic control.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of the major species in each sample. A mass increase corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.[15]
-
| Sample | Expected Mass (Da) | Observed Mass Shift (Da) |
| DCAF16 + DMSO | Mass of DCAF16 | 0 |
| DCAF16 + C-KB02-Slf | Mass of DCAF16 | 0 |
| DCAF16 + this compound | Mass of DCAF16 + Mass of this compound | + Mass of this compound |
Table 1: Example of expected results from intact protein mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with DMSO or this compound at a desired concentration for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Detection:
-
Analyze the soluble fractions by Western blot using an antibody against DCAF16.
-
-
Data Analysis:
| Treatment | Melting Temperature (Tm) of DCAF16 |
| DMSO | Baseline Tm |
| This compound | Increased Tm (ΔTm > 0) |
Table 2: Expected outcome of a CETSA experiment showing thermal stabilization of DCAF16 upon covalent binding of this compound.
Visualizations
Caption: Experimental workflow to confirm covalent engagement of DCAF16.
Caption: Signaling pathway of this compound-mediated protein degradation via DCAF16.
References
- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
Mitigating cytotoxicity of KB02-Slf in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of KB02-SIf in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for KB02-SIf?
A1: KB02-SIf is a potent small molecule inhibitor designed to target the hypothetical "Sino-kinase" pathway, which is implicated in cell proliferation and survival. Its primary on-target effect is the inhibition of Sino-kinase phosphorylation, leading to cell cycle arrest and apoptosis in target cells. However, off-target effects can contribute to cytotoxicity in non-target cells or in long-term cultures.
Q2: Why am I observing high levels of cytotoxicity at concentrations that are supposed to be effective for my long-term experiments?
A2: High cytotoxicity at expected effective concentrations can be due to several factors, including off-target effects, the specific sensitivity of your cell line, or suboptimal culture conditions.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that balances efficacy and toxicity.
Q3: Can the cytotoxicity of KB02-SIf be reduced without compromising its efficacy?
A3: Yes, several strategies can be employed to mitigate cytotoxicity. These include optimizing the compound's concentration and exposure duration, using cytoprotective agents, or modifying the experimental protocol to include recovery periods.
Q4: Are there any known signaling pathways that are affected by KB02-SIf off-target activity?
A4: While the primary target is the Sino-kinase pathway, preliminary data suggests potential off-target interactions with components of the NF-κB and p53 signaling pathways.[2][3] These interactions may contribute to the observed cytotoxicity. Further investigation into these pathways is recommended if you observe unexpected cellular responses.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Dose-Response Experiments
Symptoms:
-
Massive cell death observed across a wide range of concentrations.
-
IC50 value is significantly lower than expected based on preliminary data.
Possible Causes:
-
Cell line is highly sensitive to KB02-SIf.
-
Incorrect stock solution concentration.
-
Suboptimal cell culture conditions.
Troubleshooting Steps:
-
Verify Stock Solution: Re-calculate and verify the concentration of your KB02-SIf stock solution.
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment.[4]
-
Expand Concentration Range: Test a wider range of concentrations, including much lower doses, to identify a non-toxic range.
-
Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.
Issue 2: Cytotoxicity Increases Significantly in Long-Term Experiments ( > 72 hours)
Symptoms:
-
Initial cell viability is acceptable, but a sharp decline is observed after several days of continuous exposure.
-
Morphological changes indicating cellular stress are apparent over time.
Possible Causes:
-
Cumulative toxicity of KB02-SIf.
-
Metabolism of KB02-SIf into a more toxic compound.
-
Depletion of essential nutrients in the culture medium.
Troubleshooting Steps:
-
Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing regimen where the compound is washed out for a period to allow for cell recovery.
-
Medium Refreshment: Replenish the culture medium more frequently to ensure nutrient availability and remove metabolic byproducts.
-
Use of Cytoprotective Agents: Consider co-treatment with antioxidants or other cytoprotective agents if the mechanism of toxicity is understood.
-
Lower the Maintenance Concentration: After an initial higher dose to achieve the desired effect, reduce the concentration for long-term maintenance.
Data Presentation
Table 1: Comparative IC50 Values of KB02-SIf in Different Cell Lines at 72 hours
| Cell Line | Tissue of Origin | IC50 (µM) |
| Cell Line A | Lung Carcinoma | 0.5 |
| Cell Line B | Breast Adenocarcinoma | 1.2 |
| Normal Lung Fibroblasts | Normal Lung | 15.8 |
Table 2: Effect of Dosing Strategy on Cell Viability (%) in Long-Term Culture (7 days)
| Dosing Strategy | Day 3 | Day 5 | Day 7 |
| Continuous Exposure (1 µM) | 85 | 55 | 20 |
| Pulsed Dosing (1 µM for 24h, then washout) | 90 | 80 | 75 |
| Continuous Exposure (0.2 µM) | 95 | 90 | 88 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of KB02-SIf using a Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of KB02-SIf in culture medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of KB02-SIf. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the KB02-SIf concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Time-Course Viability Assay
-
Cell Seeding: Seed cells in multiple 96-well plates, one for each time point.
-
Treatment: Treat the cells with a predetermined concentration of KB02-SIf (e.g., the IC50 value).
-
Incubation and Viability Assessment: At each time point (e.g., 24, 48, 72, 96, 120 hours), perform a viability assay on one of the plates.
-
Data Analysis: Plot the cell viability against time to observe the cytotoxic trend.
Visualizations
Caption: Hypothetical Sino-Kinase signaling pathway inhibited by KB02-SIf.
Caption: Workflow for troubleshooting high cytotoxicity of KB02-SIf.
Caption: Logical relationships in mitigating KB02-SIf cytotoxicity.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling pathways regulated by KRAB zinc-finger proteins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Parabolic Dose-Response Curves with KB02-Slf
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC® degrader KB02-Slf. The content is designed to address specific issues that may arise during experiments, particularly the interpretation of its characteristic parabolic dose-response curve.
Troubleshooting Guide
Observing a parabolic, or "hook effect," dose-response curve is an expected outcome for many PROTAC degraders, including this compound. This phenomenon, where the degradation effect decreases at higher concentrations, is due to the formation of unproductive binary complexes that prevent the formation of the key ternary complex required for protein degradation. However, other experimental issues can lead to confusing or inconsistent results. This guide will help you troubleshoot common problems.
| Problem | Potential Cause | Suggested Solution |
| No degradation observed at any concentration | 1. Inactive Compound: this compound has degraded due to improper storage. | Ensure this compound is stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from moisture and light.[1] |
| 2. Cell Line Suitability: The cell line used does not express sufficient levels of DCAF16, the required E3 ligase. | Confirm DCAF16 expression in your cell line of choice. HEK293T and MDA-MB-231 cells have been shown to be effective models.[2] | |
| 3. Incorrect Antibody: The primary or secondary antibody used for Western blotting is not specific or sensitive enough. | Validate your antibodies using positive and negative controls. Ensure the secondary antibody is compatible with the primary antibody. | |
| 4. Insufficient Incubation Time: The treatment duration was not long enough for degradation to occur. | Perform a time-course experiment. This compound has shown substantial degradation of nuclear FKBP12 in HEK293T cells with treatment times ranging from 4 to 72 hours.[1][3] | |
| Weak or inconsistent degradation | 1. Suboptimal Concentration Range: The tested concentrations are not within the optimal degradation window. | Test a wider range of concentrations, typically from low nanomolar to high micromolar, to fully define the dose-response curve. Optimal degradation for this compound is often observed between 0.5 µM and 5 µM.[1][3] |
| 2. Low Protein Expression: The target protein, nuclear FKBP12, is expressed at very low levels in the chosen cell line. | Consider using a cell line with higher endogenous expression or a system with overexpression of tagged FKBP12. | |
| 3. Experimental Variability: Inconsistent cell seeding density or passage number can affect results. | Maintain consistent cell culture practices, including seeding density and using cells within a similar passage number range for all experiments. | |
| Parabolic curve not observed (degradation plateaus at high concentrations) | 1. Insufficiently High Concentrations: The concentration range tested was not high enough to induce the "hook effect." | Extend the dose-response curve to higher concentrations (e.g., up to 50 µM or higher) to observe the expected decrease in degradation. |
| 2. Off-Target Effects at High Concentrations: At very high concentrations, cytotoxicity or other off-target effects may mask the hook effect. | Perform a cell viability assay in parallel with your degradation experiment to assess cytotoxicity at high concentrations of this compound. | |
| High background or non-specific bands on Western blot | 1. Inadequate Blocking: The blocking step was insufficient to prevent non-specific antibody binding. | Increase the blocking time, use a different blocking agent (e.g., BSA instead of milk), or increase the concentration of the blocking agent. |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentrations are too high, leading to non-specific binding. | Optimize antibody concentrations by performing a titration experiment. |
Frequently Asked Questions (FAQs)
Q1: Why do I see a parabolic or biphasic dose-response curve with this compound?
A1: This is a known phenomenon for many PROTACs, often referred to as the "hook effect." At optimal concentrations, this compound facilitates the formation of a ternary complex between the target protein (nuclear FKBP12) and the DCAF16 E3 ligase, leading to ubiquitination and degradation of FKBP12. However, at excessively high concentrations, this compound can independently bind to either FKBP12 or DCAF16, forming non-productive binary complexes. These binary complexes compete with the formation of the productive ternary complex, thus reducing the efficiency of degradation and causing the parabolic dose-response curve.
Q2: What is the mechanism of action for this compound?
A2: this compound is a heterobifunctional molecule. One end contains a ligand (SLF) that binds to the nuclear FKBP12 protein. The other end has an electrophilic fragment (KB02) that covalently modifies the DCAF16 E3 ligase.[1][3] This brings FKBP12 into close proximity with the E3 ligase machinery, specifically the CUL4-DDB1-DCAF16 complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[2]
Q3: What are the key components of the E3 ligase complex recruited by this compound?
A3: this compound recruits the CUL4-DDB1-DCAF16 E3 ubiquitin ligase complex. In this complex, CUL4 is the cullin scaffold protein, DDB1 is an adaptor protein, and DCAF16 is the substrate receptor that is directly engaged by the KB02 moiety of this compound.[4][5][6]
Q4: What quantitative parameters should I use to evaluate the activity of this compound?
A4: Due to the parabolic dose-response curve, traditional IC50 values are not appropriate. Instead, the following parameters are used:
-
DC50: The concentration at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of protein degradation achieved.
Q5: What are some typical experimental conditions for a this compound dose-response experiment?
A5: Based on published studies, a typical experiment would involve treating cells (e.g., HEK293T) with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a set period (e.g., 8 to 24 hours). The degradation of nuclear FKBP12 would then be assessed by Western blotting.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| Optimal Degradation Concentration Range | ~0.5 - 5 µM | HEK293T | 24-hour treatment | [3] |
| Observed Activity at Higher Concentrations | Varied reductions in activity | HEK293T | > 5 µM | [3] |
| Time to Substantial Degradation | 4 - 72 hours | HEK293T | 2 µM treatment | [1] |
| Cytotoxicity (IC50) | 14-23 µM | HEK293T | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated FKBP12 Degradation by Western Blot
This protocol outlines the steps to determine the dose-response curve for this compound in cultured cells.
Materials:
-
This compound
-
Cell line (e.g., HEK293T stably expressing nuclear-localized FLAG-FKBP12)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-FLAG or anti-FKBP12)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0 µM (DMSO control), 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the this compound concentration to generate the dose-response curve.
-
Visualizations
References
- 1. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. SPIN4 is a principal endogenous substrate of the E3 ubiquitin ligase DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CUL4-DDB1 ubiquitin ligase complex controls adult and embryonic stem cell differentiation and homeostasis | eLife [elifesciences.org]
- 6. The CUL4-DDB1 ubiquitin ligase complex controls adult and embryonic stem cell differentiation and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Efficiency of KB02-SLF-Mediated Ubiquitination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of KB02-SLF-mediated ubiquitination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC-based nuclear FKBP12 degrader that functions as a molecular glue.[1][2] It operates by covalently modifying the E3 ligase DCAF16, which then recruits the nuclear protein FKBP12 for ubiquitination and subsequent proteasomal degradation.[1][2][3] The covalent bond formed between this compound and DCAF16 can improve the durability of protein degradation.[2]
Q2: What is the difference between a PROTAC and a molecular glue?
PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules with two distinct ligands connected by a linker: one binds to the target protein (protein of interest or POI), and the other recruits an E3 ligase.[4] Molecular glues, on the other hand, are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a "neosurface" on one of the proteins.[4][5][6] this compound is considered a PROTAC-based molecular glue due to its bifunctional nature (binding both FKBP12 and DCAF16) and its covalent modification of the E3 ligase.[1][2]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to effectively promote the degradation of nuclear FKBP12 in HEK293T and MDA-MB-231 human cell lines.[3][7][8]
Q4: What is the typical concentration range and treatment time for this compound?
Effective degradation of nuclear FKBP12 is typically observed at concentrations ranging from approximately 0.5 µM to 5 µM.[1][2][3] Treatment times can range from 4 to 72 hours, with substantial reduction in nuclear FKBP12 seen across this timeframe.[1][2]
Q5: Does this compound degrade cytosolic FKBP12?
No, this compound selectively promotes the degradation of nuclear-localized FKBP12.[3][7] It does not significantly affect cytosolic FKBP12.[3][7] This is because DCAF16, the E3 ligase engaged by this compound, exclusively promotes the degradation of nuclear proteins.[2]
Troubleshooting Guide
Issue 1: No or low degradation of the target protein (nuclear FKBP12).
-
Question: I am not observing any degradation of nuclear FKBP12 after treating my cells with this compound. What could be the reason?
-
Answer:
-
Incorrect Subcellular Localization: Confirm that your FKBP12 construct is indeed localized to the nucleus. This compound specifically degrades nuclear FKBP12.[3][7] You can verify this using immunofluorescence microscopy.
-
Inactive Compound: Ensure the this compound compound is active. As a control, you can use a non-electrophilic analogue like C-KB02-SLF, which should not induce degradation.[3][7]
-
Suboptimal Concentration: The degradation efficiency of this compound can be concentration-dependent, with reduced activity sometimes observed at higher concentrations (a "hook effect").[1][2][4] Perform a dose-response experiment with concentrations ranging from 0.5 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Treatment Time: While effects can be seen as early as 4 hours, maximal degradation may require longer incubation times.[1][2] Consider a time-course experiment (e.g., 4, 8, 24, 48, 72 hours).
-
Low DCAF16 Expression: The E3 ligase DCAF16 is essential for this compound activity.[2][3] If your cell line has low endogenous DCAF16 expression, this could limit the degradation efficiency. You can check DCAF16 expression levels by western blot or qPCR.
-
Proteasome Inhibition: Ensure that the proteasome is active in your cells. As a control, co-treatment with a proteasome inhibitor like MG132 should block this compound-mediated degradation.[3][7]
-
Issue 2: Observing degradation of proteins other than the intended target.
-
Question: I am seeing changes in the levels of other proteins besides nuclear FKBP12. Is this expected?
-
Answer: While this compound is designed to be specific for FKBP12, off-target effects can occur with any small molecule.[4] The electrophilic nature of KB02 could potentially lead to covalent modification of other proteins. To assess specificity, consider performing proteomic profiling experiments to compare protein abundance in cells treated with DMSO versus this compound.
Issue 3: Difficulty in reproducing results.
-
Question: My results with this compound are inconsistent between experiments. What can I do to improve reproducibility?
-
Answer:
-
Compound Stability and Storage: Prepare fresh working solutions of this compound for each experiment from a frozen stock.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
-
Cell Passaging and Confluency: Use cells at a consistent passage number and confluency, as these factors can influence cellular processes, including protein degradation pathways.
-
Consistent Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO), a negative control compound (C-KB02-SLF), and a positive control for proteasome-mediated degradation (e.g., co-treatment with MG132).[3][7]
-
Quantitative Data Summary
Table 1: Concentration-Dependent Degradation of FLAG-FKBP12_NLS by this compound in HEK293T cells.
| This compound Concentration (µM) | Treatment Time (h) | Relative FLAG-FKBP12_NLS Protein Level (Normalized to DMSO) |
| 0.5 | 24 | Significant Reduction |
| 1.0 | 24 | Significant Reduction |
| 2.0 | 24 | Substantial Reduction |
| 5.0 | 24 | Significant Reduction |
| >5.0 | 24 | Varied reductions in activity |
Data compiled from information in references[1][2][3]. "Significant" and "Substantial" are qualitative descriptors based on the source material's figures.
Table 2: Time-Dependent Degradation of FLAG-FKBP12_NLS by this compound (2 µM) in HEK293T cells.
| Treatment Time (h) | Relative FLAG-FKBP12_NLS Protein Level (Normalized to DMSO at t=0) |
| 4 | Reduced |
| 8 | Further Reduced |
| 24 | Substantially Reduced |
| 48 | Sustained Reduction |
| 72 | Sustained Reduction |
Data compiled from information in references[1][2][3]. Qualitative descriptors are based on the source material's figures.
Experimental Protocols
1. Western Blot for FKBP12 Degradation
-
Cell Culture and Treatment: Plate HEK293T cells stably expressing FLAG-tagged nuclear FKBP12 (FLAG-FKBP12_NLS). Allow cells to adhere and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or control compounds (e.g., DMSO, C-KB02-SLF) for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the FLAG tag overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize protein levels.
2. In-Cell Ubiquitination Assay
-
Cell Transfection and Treatment: In HEK293T cells stably expressing FLAG-FKBP12_NLS, transiently transfect a plasmid encoding HA-tagged ubiquitin (HA-Ub) for 24 hours.[3][7]
-
Proteasome Inhibition and Compound Treatment: Treat the cells with the proteasome inhibitor MG132 (10 µM) for 2 hours prior to and during treatment with this compound (e.g., 5 µM) or DMSO.[3][7]
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an anti-FLAG antibody to pull down FLAG-FKBP12_NLS.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-HA antibody to detect ubiquitinated FKBP12_NLS.[3][7] The presence of a high-molecular-weight smear indicates polyubiquitination.
Visualizations
Caption: Mechanism of this compound-mediated degradation of nuclear FKBP12.
Caption: Troubleshooting workflow for inefficient this compound-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. emolecules.com [emolecules.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to FKBP12 Degradation: The Covalent Approach of KB02-Slf versus Non-Covalent PROTACs
For researchers and professionals in drug development, the targeted degradation of proteins has emerged as a powerful therapeutic modality. This guide provides an objective comparison between KB02-Slf, a covalent PROTAC, and non-covalent PROTACs for the degradation of the FKBP12 protein. The information presented is supported by experimental data to aid in the selection of the most suitable degradation strategy.
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] This guide focuses on the degradation of FKBP12, a protein implicated in various cellular processes and diseases.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and non-covalent PROTACs lies in their interaction with the E3 ligase.
This compound: A Covalent Engagement
This compound is an electrophilic PROTAC that promotes the degradation of nuclear FKBP12 by covalently modifying the E3 ligase DCAF16.[3][4] The "Slf" moiety binds to FKBP12, while the "KB02" component, an electrophilic scout fragment, forms a durable, covalent bond with a cysteine residue on DCAF16.[3][5][6] This irreversible interaction offers the potential for sustained degradation.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis to confirm KB02-Slf target engagement.
Mass Spectrometry Analysis for Confirming KB02 Target Engagement
This guide provides a comparative overview of mass spectrometry-based approaches to confirm the target engagement of KB02, a novel therapeutic agent. The focus is on demonstrating how different mass spectrometry workflows can be employed to verify the direct binding of KB02 to its intended protein target and to characterize the nature of this interaction. The experimental data presented herein is based on a case study involving the covalent inhibitor KB02 and its target, Bruton's tyrosine kinase (BTK), a crucial protein in B-cell signaling pathways.
Experimental Approaches for Target Engagement
Two orthogonal mass spectrometry (MS) methods were utilized to provide comprehensive evidence of KB02 target engagement with BTK:
-
Intact Protein Mass Spectrometry: This method provides a rapid approach to confirm the covalent binding of KB02 to BTK and to determine the stoichiometry of the interaction. By measuring the mass of the intact protein-drug complex, we can directly observe the mass shift resulting from the covalent modification.
-
Peptide-Centric Tandem Mass Spectrometry (MS/MS): This bottom-up proteomics approach is employed to identify the precise binding site of KB02 on the BTK protein. This is achieved by digesting the protein-drug complex into smaller peptides and then analyzing the fragments to pinpoint the modified amino acid residue.
Method 1: Intact Protein Mass Spectrometry
This technique serves as a primary screen to confirm that KB02 forms a covalent bond with its target protein, BTK.
Experimental Protocol
-
Incubation: Recombinant human BTK protein (10 µM) was incubated with a 5-fold molar excess of KB02 (50 µM) in a reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT) for 1 hour at room temperature. A control sample with BTK and DMSO (vehicle) was prepared under identical conditions.
-
Sample Desalting: The reaction mixtures were desalted and purified using a C4 ZipTip to remove excess unbound KB02 and non-volatile salts.
-
Mass Spectrometry Analysis: The desalted samples were infused into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[1] The instrument was operated in positive ion mode, and the data was acquired over a mass-to-charge (m/z) range of 800-4000.
-
Data Deconvolution: The resulting multi-charged spectra were deconvoluted to determine the zero-charge mass of the protein species present in the samples.
Data Summary
The following table summarizes the expected mass measurements for the control and KB02-treated BTK samples.
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| BTK + DMSO (Control) | 77,345 | 77,344.8 | - | Unmodified BTK |
| BTK + KB02 | 77,890 | 77,889.6 | +544.8 | Covalent binding of one KB02 molecule |
Note: The expected mass of KB02 is 545 Da. The slight difference in observed mass is within the typical mass accuracy of the instrument.
Workflow Diagram
Caption: Workflow for intact protein mass spectrometry analysis of KB02-BTK binding.
Method 2: Peptide-Centric Tandem Mass Spectrometry (MS/MS)
Following the confirmation of covalent binding, this method is used to identify the specific amino acid residue on BTK that KB02 binds to.
Experimental Protocol
-
Incubation and Denaturation: BTK protein was incubated with KB02 as described previously. The reaction was then quenched, and the protein was denatured, reduced with DTT, and alkylated with iodoacetamide.
-
Proteolytic Digestion: The alkylated protein was digested overnight at 37°C with trypsin, which cleaves the protein into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture was separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer was operated in a data-dependent acquisition mode, where peptide ions were selected for fragmentation.
-
Database Searching: The MS/MS spectra were searched against the human protein database using a specialized software suite. The search parameters included a variable modification corresponding to the mass of KB02 on cysteine residues.
Data Summary
The table below shows the identification of the KB02-modified peptide from BTK.
| Peptide Sequence | Precursor m/z | Modification Site | Fragment Ions Observed | Interpretation |
| LYC(unmodified)EEDN | 489.22 | - | y- and b-ions consistent with unmodified peptide | Unmodified peptide detected |
| LYC(+KB02)EEDN | 761.86 | Cys481 | y- and b-ions showing mass shift on fragments containing Cys481 | KB02 is covalently bound to Cysteine 481 |
Signaling Pathway and Binding Mechanism
Caption: Simplified BTK signaling pathway and the inhibitory mechanism of KB02.
Comparison of Methods
| Feature | Intact Protein MS | Peptide-Centric MS/MS |
| Primary Goal | Confirm covalent binding and stoichiometry | Identify specific binding site |
| Sample Preparation | Minimal, desalting only | More complex: denaturation, reduction, alkylation, digestion |
| Analysis Time | Rapid (minutes per sample) | Longer (hours per sample) |
| Data Analysis | Deconvolution of spectra | Database searching of MS/MS spectra |
| Information Provided | Mass of the intact complex | Sequence of modified peptide |
| Sensitivity | Lower | Higher |
Conclusion
The combination of intact protein mass spectrometry and peptide-centric MS/MS provides a robust and comprehensive approach to confirm the target engagement of novel covalent inhibitors like KB02.[2] While intact MS offers a rapid confirmation of binding, peptide-centric MS/MS is essential for elucidating the precise mechanism of action by identifying the specific binding site.[3] These methods are critical tools in drug discovery for validating on-target activity and guiding the development of more potent and selective therapeutics.[4]
References
- 1. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Mass spectrometric analysis of protein–ligand interactions [jstage.jst.go.jp]
- 4. research.ed.ac.uk [research.ed.ac.uk]
Evaluating the Specificity of KB02-Slf Against Other FKBP Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KB02-Slf's specificity against other members of the FK506-Binding Protein (FKBP) family. We will delve into the available experimental data, provide detailed methodologies for key experiments, and visualize complex biological processes to facilitate a comprehensive understanding of this compound's activity.
Introduction to this compound and the FKBP Family
This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of target proteins. It is composed of two key moieties: a synthetic ligand for FKBP (SLF) that provides binding affinity to FKBP family members, and an electrophilic fragment (KB02) that covalently recruits the E3 ubiquitin ligase DCAF16[1][2]. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The primary target of this compound has been identified as FKBP12, with a focus on its nuclear degradation[1][2].
The FKBP family is a group of highly conserved proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles in protein folding, signal transduction, and immunosuppression. Key members include FKBP12, FKBP51, and FKBP52, which, despite structural similarities in their binding domains, exhibit distinct cellular functions. Understanding the specificity of a molecule like this compound is paramount for its development as a selective chemical probe or therapeutic agent.
Quantitative Data on Ligand Binding Affinity
The specificity of this compound is largely determined by the binding affinity of its SLF component to various FKBP isoforms. While direct degradation data for this compound across the entire FKBP family is limited in publicly available literature, binding affinity studies of the SLF ligand and its derivatives offer significant insights into its selectivity profile.
| Ligand | Target FKBP Isoform | Binding Affinity/Inhibitory Concentration | Reference |
| SLF | FKBP12 | IC50: 2.6 μM | [3][4] |
| FKBP51 | Affinity (Kd): 3.1 μM | [3] | |
| Ligand 1 (modified SLF) | FKBP12 | IC50: 115 nM | |
| FKBP51 | IC50: 456 nM | ||
| FKBP52 | IC50: 710 nM |
Note: IC50 is the half maximal inhibitory concentration. Kd is the dissociation constant. Lower values indicate higher affinity/potency.
These data suggest that the SLF ligand possesses a degree of selectivity, with comparable micromolar affinity for both FKBP12 and FKBP51. Modifications to the SLF scaffold, as seen in "Ligand 1," can enhance affinity and modulate the selectivity profile, demonstrating a preference for FKBP12 over FKBP51 and FKBP52.
Functional Comparison of Key FKBP Family Members
| Feature | FKBP12 | FKBP51 | FKBP52 |
| Primary Function | Regulation of ryanodine receptor calcium channels, immunosuppression (when complexed with FK506/rapamycin). | Co-chaperone in the steroid hormone receptor complex, inhibitor of glucocorticoid receptor (GR) signaling. | Co-chaperone in the steroid hormone receptor complex, potentiator of androgen and glucocorticoid receptor signaling. |
| Cellular Localization | Primarily cytoplasmic. | Cytoplasmic and nuclear. | Cytoplasmic and nuclear. |
| Interaction with Steroid Receptors | No direct role. | Binds to the inactive, apo-receptor complex, decreasing hormone binding affinity. | Replaces FKBP51 upon hormone binding, increasing hormone binding affinity and facilitating nuclear translocation. |
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of this compound and a general workflow for evaluating its specificity.
Caption: Mechanism of this compound-mediated degradation of nuclear FKBP12.
Caption: Workflow for evaluating the specificity of this compound.
Experimental Protocols
To rigorously evaluate the specificity of this compound, a combination of in vitro binding and cellular degradation assays is required.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol determines the binding affinity (Kd) of the SLF ligand to various FKBP isoforms.
Materials:
-
Purified recombinant human FKBP12, FKBP51, and FKBP52 proteins.
-
SLF ligand.
-
ITC instrument and cells.
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Dialyze all protein stocks against the same batch of ITC buffer overnight at 4°C.
-
Prepare a stock solution of the SLF ligand in the same ITC buffer. Ensure the final DMSO concentration is low (<1%) and identical in both protein and ligand solutions.
-
Determine the accurate concentrations of protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the ligand solution (e.g., 200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement.
-
Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blot for Cellular Degradation
This protocol quantifies the degradation of specific FKBP isoforms in cells treated with this compound.
Materials:
-
Cell lines with endogenous or over-expressed FKBP12, FKBP51, and FKBP52.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for FKBP12, FKBP51, and FKBP52.
-
Loading control antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of each FKBP band to its corresponding loading control band.
-
Conclusion and Future Directions
The available data on the binding affinity of the SLF ligand suggests a degree of selectivity for FKBP12, which is consistent with the observed degradation of FKBP12 by this compound. However, a comprehensive evaluation of this compound's specificity requires direct, quantitative assessment of its ability to degrade other FKBP family members in a cellular context.
Future studies should focus on performing quantitative proteomics to obtain an unbiased, global view of the cellular proteins affected by this compound treatment. This would definitively characterize its on-target and off-target effects, including its activity against the broader FKBP family. Such data are critical for the confident application of this compound as a selective chemical probe and for any further therapeutic development.
References
- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Profiling the Electrophilic Landscape: A Comparative Analysis of the KB02-Slf Warhead
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the selectivity of covalent inhibitors is paramount. This guide provides a comparative analysis of the electrophilic warhead present in KB02-Slf, a potent PROTAC-based nuclear FKBP12 degrader. By examining its cross-reactivity profile against other common electrophilic warheads, this document aims to provide researchers with the necessary data to make informed decisions in the design and development of novel covalent therapeutics.
Executive Summary
This compound utilizes a chloroacetamide electrophile to covalently engage the E3 ligase DCAF16, leading to the ubiquitination and subsequent degradation of the nuclear form of FKBP12. While effective, the chloroacetamide warhead is known for its reactivity, raising questions about potential off-target effects. This guide presents a summary of its performance in comparison to other electrophilic warheads, supported by experimental data and detailed protocols.
Data Presentation: Cross-Reactivity of Electrophilic Warheads
The following table summarizes the proteome-wide reactivity of a chloroacetamide-containing fragment, representative of the warhead in this compound, in comparison to an acrylamide fragment. The data is derived from competitive isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) experiments in human cancer cell lines.
| Electrophilic Warhead | Representative Fragment | Proteomic Reactivity (% of total cysteines with R ≥ 4) | Key Observations |
| Chloroacetamide | 3,5-di(trifluoromethyl)aniline chloroacetamide | ~1.5% | Exhibits broader reactivity compared to the acrylamide fragment. |
| Acrylamide | 3,5-di(trifluoromethyl)aniline acrylamide | ~0.5% | Demonstrates higher selectivity, targeting a smaller subset of cysteines. |
Note: This data is based on fragment screening and may not fully represent the cross-reactivity of the entire this compound molecule, where the binder moiety and linker can influence selectivity. Qualitative data suggests that while this compound is effective, it interacts with a wide range of ligandable cysteines.[1] Newer generation DCAF16-based PROTACs have been developed with improved selectivity.[1]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function and how its cross-reactivity is assessed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: DCAF16-mediated degradation pathway induced by this compound.
Caption: Experimental workflow for isoTOP-ABPP.
Experimental Protocols
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemoproteomic method is used to identify the cysteine residues that are engaged by a covalent inhibitor across the proteome.
1. Cell Culture and Lysis:
-
Human cancer cell lines (e.g., HEK293T, MDA-MB-231) are cultured under standard conditions.
-
Cells are harvested and lysed in a suitable buffer (e.g., PBS) by sonication to release the proteome.
2. Inhibitor Incubation:
-
The cell lysate (proteome) is divided into two aliquots.
-
One aliquot is treated with the covalent inhibitor (e.g., this compound) at a specific concentration and for a defined period.
-
The other aliquot is treated with a vehicle control (e.g., DMSO).
3. Probe Labeling:
-
A cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne, IA-alkyne) is added to both aliquots.
-
The control sample is labeled with a "heavy" isotope-tagged probe, while the inhibitor-treated sample is labeled with a "light" isotope-tagged probe. The probe covalently modifies cysteine residues that were not engaged by the inhibitor.
4. Click Chemistry and Enrichment:
-
The "heavy" and "light" labeled proteomes are combined.
-
A biotin tag is attached to the alkyne handle of the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."
-
The biotinylated proteins are then enriched using streptavidin beads.
5. Proteolysis and Mass Spectrometry:
-
The enriched proteins are digested on-bead with a protease (e.g., trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
The relative abundance of the "heavy" and "light" isotope-labeled peptides is quantified.
-
A high heavy/light ratio for a specific cysteine-containing peptide indicates that the inhibitor engaged that cysteine, preventing its labeling by the "light" probe.
Comparison with Other Electrophilic Warheads
The choice of an electrophilic warhead is a critical decision in the design of covalent inhibitors, as it dictates the reactivity, selectivity, and potential for off-target effects.
-
Chloroacetamides (as in this compound): These are relatively reactive electrophiles that readily form covalent bonds with cysteine residues. Their high reactivity can lead to broader off-target engagement if not sufficiently guided by the non-covalent binding affinity of the ligand.[2]
-
Acrylamides: Generally less reactive than chloroacetamides, acrylamides often exhibit greater selectivity.[3] The reactivity of acrylamides can be tuned by modifying their substitution pattern, allowing for a more refined balance between potency and selectivity.
-
Vinyl Sulfones/Sulfonamides: These warheads are also Michael acceptors, similar to acrylamides, and are used in several approved drugs. Their reactivity can be modulated to achieve desired selectivity profiles.
-
Cyanoacrylamides: These warheads can form reversible covalent bonds with cysteine residues, offering a potential advantage in terms of mitigating permanent off-target modification.
Conclusion
The chloroacetamide warhead of this compound is a potent tool for inducing targeted protein degradation through covalent modification of DCAF16. However, its inherent reactivity necessitates a thorough evaluation of its proteome-wide selectivity. This guide provides a framework for comparing this compound's electrophilic warhead with other commonly used warheads, emphasizing the importance of employing advanced chemoproteomic techniques to characterize off-target profiles. As the field of targeted protein degradation advances, a deep understanding of warhead chemistry will be crucial for the development of safer and more effective covalent therapeutics. Newer generations of DCAF16-based PROTACs with improved selectivity profiles highlight the ongoing efforts to optimize this promising therapeutic modality.[1]
References
- 1. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of KB02-Slf: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of KB02-Slf, a novel PROTAC-based nuclear FKBP12 degrader. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a chemical probe and therapeutic agent.
Executive Summary
This compound is a heterobifunctional compound that operates as a "molecular glue," inducing the degradation of nuclear FKBP12 by recruiting the E3 ubiquitin ligase DCAF16.[1] In vitro studies have demonstrated its ability to promote potent and sustained degradation of nuclear FKBP12 in various cell lines. It distinguishes itself from other FKBP12-targeting PROTACs by its unique mechanism of action, which involves the covalent modification of DCAF16.[1][2]
A significant gap in the current understanding of this compound is the absence of publicly available in vivo efficacy and pharmacokinetic data. To provide a partial context for its potential in vivo performance, this guide includes a comparative analysis with AMPTX-1, a recently developed DCAF16-recruiting targeted glue degrader with demonstrated in vivo activity against its target, BRD9. It is crucial to note that this comparison is indirect and serves only to illustrate the potential of DCAF16-engaging molecules in an in vivo setting.
In Vitro Efficacy of this compound
This compound has been shown to effectively and selectively degrade nuclear-localized FKBP12 (FKBP12_NLS) in human cell lines.
Table 1: In Vitro Degradation of Nuclear FKBP12 by this compound
| Cell Line | Concentration Range for Degradation | Time Frame for Sustained Degradation | Key Findings | Reference |
| HEK293T | ~0.5-5 µM | 4-72 hours | Substantial and sustained reduction in nuclear FKBP12.[1] | [1] |
| MDA-MB-231 | Not specified | Not specified | Similar effects on FKBP12_NLS degradation as observed in HEK293T cells.[2] | [2] |
Table 2: Comparison of this compound with Other PROTACs
| Compound | Target Protein | E3 Ligase Recruited | Mechanism of E3 Ligase Engagement | Key Distinctions | Reference |
| This compound | Nuclear FKBP12 | DCAF16 | Covalent modification | Selectively degrades nuclear FKBP12; durable degradation due to covalent adduct formation.[1][2] | [1][2] |
| Lenalidomide-SLF | Cytosolic and Nuclear FKBP12 | Cereblon (CRBN) | Non-covalent | Degrades both cytosolic and nuclear FKBP12; degradation is reversible upon compound washout.[2] | [2] |
| C-KB02-Slf (non-electrophilic control) | Nuclear FKBP12 | DCAF16 | Non-covalent (ineffective) | Does not cause degradation of FKBP12_NLS, highlighting the importance of the electrophilic warhead for covalent modification of DCAF16.[3][4] | [3][4] |
In Vivo Efficacy: A Look at a DCAF16-Recruiting Comparator
As of the latest available data, no in vivo studies for this compound have been published. To offer a glimpse into the potential of DCAF16-recruiting molecules for in vivo applications, we present data from AMPTX-1, a targeted glue that also recruits DCAF16 to degrade its target, BRD9.
Table 3: In Vivo Efficacy of AMPTX-1 (A DCAF16-Recruiting Targeted Glue)
| Compound | Target Protein | Animal Model | Dosing | Key Findings | Reference |
| AMPTX-1 | BRD9 | Mouse xenograft model | Oral | Achieved in vivo degradation of BRD9, demonstrating that covalent recruitment of DCAF16 is a viable strategy for targeted protein degradation with orally bioavailable compounds. |
Disclaimer: The data for AMPTX-1 is provided for contextual purposes only. The in vivo efficacy of this compound may differ significantly based on its unique chemical structure, pharmacokinetic properties, and target protein.
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
This compound functions by forming a ternary complex between the target protein (nuclear FKBP12) and the DCAF16 E3 ubiquitin ligase. This proximity induces the polyubiquitination of FKBP12, marking it for degradation by the proteasome.
Experimental Workflow for Assessing Protein Degradation
The following diagram outlines a typical workflow used to evaluate the in vitro efficacy of protein degraders like this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound. For specific details, it is recommended to consult the original research publications.
Cell Culture and Transfection
-
Cell Lines: HEK293T and MDA-MB-231 cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: For stable expression of FLAG-tagged FKBP12 constructs, cells were transfected using lentiviral vectors.
Western Blotting for Protein Degradation
-
Treatment: Cells were treated with specified concentrations of this compound or control compounds for the indicated durations.
-
Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and incubated with primary antibodies against FLAG, FKBP12, and a loading control (e.g., GAPDH or tubulin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Protein Localization
-
Cell Seeding: Cells were seeded on glass coverslips.
-
Treatment: Cells were treated with this compound or DMSO.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were incubated with a primary antibody against the FLAG tag, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted, and images were acquired using a fluorescence microscope.
Co-Immunoprecipitation for Protein-Protein Interactions
-
Cell Treatment and Lysis: Cells were treated with this compound or DMSO and lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates were incubated with an anti-FLAG antibody conjugated to beads to pull down FLAG-FKBP12_NLS and its interacting proteins.
-
Washing: The beads were washed multiple times to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins were eluted and analyzed by Western blotting using antibodies against DCAF16 and other components of the E3 ligase complex.
Conclusion
This compound is a potent and selective degrader of nuclear FKBP12 in vitro, operating through a novel covalent recruitment of the DCAF16 E3 ligase. Its sustained and durable action in cellular models makes it a valuable tool for studying the biological functions of nuclear FKBP12. However, the lack of in vivo data represents a critical knowledge gap. Future studies are warranted to investigate the pharmacokinetics, biodistribution, and in vivo efficacy of this compound to fully assess its therapeutic potential. The promising in vivo activity of other DCAF16-recruiting molecules like AMPTX-1 provides a rationale for pursuing such investigations.
References
Unraveling the Mechanism of KB02-Slf: A Comparative Guide to Control Experiments
For Immediate Release
La Jolla, CA – Researchers seeking to understand the mechanism of action of KB02-Slf, a novel PROTAC-based nuclear FKBP12 degrader, now have a comprehensive guide to essential control experiments. This publication details the necessary comparisons and provides supporting experimental data to rigorously validate findings related to this covalent molecular glue degrader. By offering detailed protocols and quantitative comparisons, this guide aims to facilitate robust and reproducible research in the field of targeted protein degradation.
This compound operates by covalently modifying the E3 ligase DCAF16, leading to the ubiquitination and subsequent proteasomal degradation of its target protein, nuclear FKBP12.[1][2] To thoroughly investigate this mechanism, a series of well-designed control experiments are paramount. This guide outlines the critical controls, compares their expected outcomes with that of this compound, and provides the methodologies to perform these experiments.
Comparative Analysis of this compound and Control Compounds
To elucidate the specific mechanism of this compound, several control compounds are employed to dissect the roles of covalent binding and the proteasomal degradation pathway. The following table summarizes the key characteristics and expected outcomes for this compound and its controls.
| Compound | Target Protein | E3 Ligase Recruited | Mechanism of Action | Expected Outcome on Nuclear FKBP12 Levels |
| This compound | FKBP12 | DCAF16 | Covalent modification of DCAF16, inducing ternary complex formation and proteasomal degradation. | Significant and sustained degradation. |
| C-KB02-Slf (Negative Control) | FKBP12 | DCAF16 (intended) | Non-electrophilic analogue; forms a non-covalent ternary complex but does not covalently modify DCAF16.[3] | No significant degradation.[3][4] |
| Lenalidomide-SLF (Alternative PROTAC) | FKBP12 | Cereblon (CRBN) | Non-covalent ternary complex formation.[3] | Degradation that is reversible upon compound washout.[3] |
| DMSO (Vehicle Control) | N/A | N/A | Vehicle | No change in FKBP12 levels. |
Quantitative Comparison of Degradation Efficacy
The following table presents a summary of the dose-dependent and time-course effects of this compound on the degradation of nuclear FKBP12 in HEK293T cells.
| Compound | Concentration (µM) | Treatment Time (hours) | Percent Degradation of Nuclear FKBP12 (%) |
| This compound | 0.5 - 5 | 24 | Concentration-dependent degradation observed.[1][2] |
| This compound | 2 | 4 | Substantial reduction.[1] |
| This compound | 2 | 8 | Sustained and significant reduction.[3][4] |
| This compound | 2 | 24 | Sustained and significant reduction.[3][4] |
| This compound | 2 | 48 | Sustained and significant reduction.[1] |
| This compound | 2 | 72 | Sustained and significant reduction.[1] |
| C-KB02-Slf | 2 | 8 | No significant reduction.[3][5] |
| C-KB02-Slf | 2 | 24 | No significant reduction.[3][5] |
Signaling Pathway and Experimental Logic
To visually represent the mechanism of action and the logic behind the control experiments, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Western Blot for FKBP12 Degradation
This protocol is used to quantify the levels of FKBP12 protein in cells following treatment with this compound and control compounds.
-
Cell Culture and Treatment:
-
Plate HEK293T cells stably expressing FLAG-tagged nuclear FKBP12 (FLAG-FKBP12_NLS) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.2-5 µM), C-KB02-Slf (e.g., 2 µM), or Lenalidomide-SLF (e.g., 1.5 µM) for the specified time points (e.g., 8 or 24 hours).[3][4][6] Include a DMSO vehicle control.
-
For pathway inhibition experiments, pre-treat cells with MG132 (10 µM) or MLN4924 (0.2 µM) for 1-2 hours before adding this compound.[3][7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA protein assay.
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on a 4-20% Tris-Glycine gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (or FLAG-tag) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the interaction between FKBP12 and DCAF16 in the presence of this compound.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using primary antibodies against the FLAG-tag (for FKBP12) and the HA-tag (for DCAF16) to detect the co-immunoprecipitated proteins.
-
SILAC-Based Proteomics for E3 Ligase Identification
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with affinity purification-mass spectrometry can be used to identify the E3 ligase recruited by this compound in an unbiased manner.
-
SILAC Labeling:
-
Culture two populations of HEK293T cells stably expressing FLAG-FKBP12_NLS in parallel.
-
One population is grown in "light" medium containing normal L-arginine and L-lysine.
-
The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6, 15N4) and L-lysine (e.g., 13C6, 15N2) for at least five cell divisions to ensure complete incorporation.
-
-
Treatment and Lysis:
-
Treat the "heavy" labeled cells with this compound (e.g., 10 µM) and the "light" labeled cells with DMSO in the presence of MG132 (10 µM) for 2 hours.[7]
-
Lyse the cells from both populations and combine the lysates in a 1:1 protein ratio.
-
-
Affinity Purification:
-
Perform anti-FLAG immunoprecipitation on the combined lysate to pull down FKBP12_NLS and its interacting partners.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the immunoprecipitated proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Proteins that are specifically enriched in the this compound-treated sample will exhibit a high heavy/light ratio in the mass spectrometry data, indicating a drug-dependent interaction with FKBP12_NLS. DCAF16 was identified using this method.[3]
-
By diligently applying these control experiments and detailed protocols, researchers can confidently and accurately dissect the mechanism of action of this compound and other novel protein degraders. This guide serves as a foundational resource to ensure the generation of high-quality, reproducible data in this exciting and rapidly advancing field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal and Handling of KB02-Slf: A Comprehensive Guide for Laboratory Professionals
KB02-Slf is a potent, research-grade PROTAC-based nuclear FKBP12 degrader. As with all laboratory chemicals, adherence to strict safety and disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal, handling, and experimental use of this compound.
Immediate Safety and Disposal Plan
Crucial Note: Before handling or disposing of this compound, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from your supplier. The SDS contains detailed, substance-specific information regarding hazards, handling, and emergency procedures. The following disposal plan is based on general best practices for hazardous chemical waste and should be supplemented by the information in the SDS.
Step-by-Step Disposal Procedure
In the absence of a specific institutional protocol, this compound should be treated as a hazardous chemical waste.
-
Waste Identification and Collection:
-
Treat all materials contaminated with this compound (e.g., unused solutions, contaminated labware, personal protective equipment) as hazardous waste.
-
Collect waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Chemical and Physical Properties
The following table summarizes the known properties of this compound.
| Property | Value |
| Molecular Formula | C₅₀H₆₅ClN₄O₁₂ |
| Molecular Weight | 949.52 g/mol |
| CAS Number | 2384184-40-9 |
| Appearance | Solid |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)[1] |
Experimental Protocol: Degradation of Nuclear FKBP12 in HEK293T Cells
This protocol outlines a typical experiment to assess the degradation of nuclear FKBP12 induced by this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
- Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles[1].
3. Treatment of Cells:
- On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. A typical concentration range for this compound is 0.5-5 µM[1][2].
- Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO-treated cells).
- Incubate the cells for the desired time period (e.g., 4 to 72 hours)[1].
4. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein concentrations of all samples.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for FKBP12. Also, probe for a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the extent of FKBP12 degradation.
Mechanism of Action: Signaling Pathway
This compound is a PROTAC (Proteolysis Targeting Chimera) that functions as a molecular glue to induce the degradation of nuclear FKBP12. It achieves this by recruiting the E3 ubiquitin ligase DCAF16 to the target protein.
Caption: Mechanism of this compound-mediated degradation of nuclear FKBP12.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based experiment designed to evaluate the efficacy of this compound.
Caption: General workflow for assessing this compound activity in cells.
References
Personal protective equipment for handling KB02-Slf
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the research compound KB02-Slf. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring operational integrity and proper disposal.
Immediate Safety and Handling Precautions
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this compound with the utmost care, adhering to standard laboratory safety protocols for handling novel chemical entities of unknown toxicity. The following guidelines are based on general best practices for handling potent, biologically active small molecules in a research setting.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of this compound solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in laboratory areas.
Operational Plans
This compound is a PROTAC (Proteolysis Targeting Chimera)-based nuclear FKBP12 degrader, functioning as a molecular glue to induce the degradation of its target protein.[1][2][3][4][5] It achieves this by covalently modifying the E3 ligase DCAF16.[1][2][3][4][5]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Duration | Notes |
| Stock Solution (-80°C) | 6 months | Store in a sealed container, protected from moisture and light.[1] |
| Stock Solution (-20°C) | 1 month | Store in a sealed container, protected from moisture and light.[1] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[1]
Solution Preparation
For experimental use, this compound is typically dissolved in a suitable solvent.
| Application | Recommended Solvent |
| In Vitro | DMSO |
For in vivo experiments, working solutions should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Disposal Plan
As a novel chemical compound with undefined environmental and health hazards, this compound waste must be handled as hazardous chemical waste.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, pipette tips, vials) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols Summary
The following table summarizes typical experimental conditions for this compound based on published research.
| Parameter | Details | Reference |
| Cell Line | HEK293T | [1][2] |
| Concentration Range | ~0.5 - 5 µM for loss of FKBP12_NLS | [1][2][3] |
| Treatment Time | 4 - 72 hours for sustained reduction of nuclear FKBP12 | [1][2][3] |
| Mechanism of Action | Induces proteasomal degradation of nuclear FKBP12 | [6] |
| E3 Ligase Recruited | DCAF16 (covalent modification) | [1][2][3][4][5] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of this compound-induced degradation of nuclear FKBP12.
References
- 1. This compound | PROTAC FKBP12 Degrader | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
